2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Description
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Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDAZSADIUMSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624943 | |
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162651-07-2 | |
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Spectrometric Characterization of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the novel heterocyclic compound, 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Predicted Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR data provides insights into the structural backbone of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13-15 | Singlet | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (Carboxylic Acid) |
| ~145 | C-Br (C2) |
| ~140 (q, J ≈ 35-40 Hz) | C-CF₃ (C4) |
| ~120 (q, J ≈ 270-280 Hz) | CF₃ |
| ~118 | C-COOH (C5) |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-60 to -65 | Singlet | -CF₃ |
Reference: CFCl₃
Infrared (IR) Spectroscopy
The predicted IR absorption bands highlight the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium | C=N stretch (Thiazole ring) |
| 1200-1350 | Strong | C-F stretch (Trifluoromethyl) |
| 1000-1150 | Strong | C-F stretch (Trifluoromethyl) |
| 600-800 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The predicted mass spectrometry data is based on electron ionization (EI), which is expected to cause significant fragmentation.
Table 5: Predicted Mass Spectrometry Fragmentation Data (EI) for this compound
| m/z | Proposed Fragment | Notes |
| 275/277 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |
| 258/260 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 230/232 | [M-COOH]⁺ | Loss of carboxyl group |
| 208/210 | [C₄BrF₃NS]⁺ | Further fragmentation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment without proton decoupling.
-
Set the spectral width to cover the expected range for the trifluoromethyl group (e.g., -50 to -80 ppm).
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. KBr Pellet Method
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization:
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-350).
-
Detection: Detect the ions using a suitable detector, such as an electron multiplier.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and major fragment ions. Pay attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[5]
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and the proposed fragmentation pathway.
References
An In-depth Technical Guide on the Crystal Structure of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid and its Analogue
Disclaimer: As of December 2025, a definitive crystal structure for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is not publicly available in researched crystallographic databases. This guide presents a comprehensive analysis of a closely related analogue, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid , for which detailed crystallographic data has been published. This information serves as a valuable proxy for understanding the structural characteristics of the target compound.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural properties, particularly its solid-state conformation and intermolecular interactions, are crucial for understanding its chemical behavior and designing new derivatives. This document provides a detailed overview of the crystallographic data of its methyl analogue, offering insights into the probable structural features of the bromo derivative.
Physicochemical Properties
A summary of the known and predicted properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅HBrF₃NO₂S | [1] |
| Molecular Weight | 276.03 g/mol | [1] |
| Melting Point | 130-132 °C | [2] |
| Boiling Point | 325.9±42.0 °C (Predicted) | [2] |
| Density | 2.054±0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.57±0.36 (Predicted) | [2] |
Crystallographic Data of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
The crystal structure of the analogous compound, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, has been determined by single-crystal X-ray diffraction. The key findings are summarized below.
In the crystal structure of the title compound, C₆H₄F₃NO₂S, molecules are interconnected through O—H⋯N and C—H⋯O hydrogen bonds, which results in the formation of chains[3].
The following tables summarize the crystallographic data and refinement parameters for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[3].
Table 1: Crystal Data
| Parameter | Value |
| Empirical Formula | C₆H₄F₃NO₂S |
| Formula Weight | 211.16 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.961 (1) Å |
| b | 15.682 (3) Å |
| c | 10.632 (2) Å |
| β | 90.35 (3)° |
| Volume | 827.1 (3) ų |
| Z | 4 |
| Calculated Density | 1.696 Mg/m³ |
| Absorption Coefficient | 0.41 mm⁻¹ |
| F(000) | 424 |
Table 2: Data Collection and Refinement
| Parameter | Value |
| Diffractometer | Enraf–Nonius CAD-4 |
| Reflections Collected | 1672 |
| Independent Reflections | 1494 [R(int) = 0.018] |
| Completeness to θ = 25.3° | 98.0 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1494 / 0 / 119 |
| Goodness-of-fit on F² | 1.15 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.158 |
| R indices (all data) | R1 = 0.059, wR2 = 0.170 |
| Largest diff. peak and hole | 0.33 and -0.25 e.Å⁻³ |
The intermolecular interactions in the crystal of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are dominated by hydrogen bonds, as detailed in the table below[3].
Table 3: Hydrogen-bond geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| O2—H2A···N(i) | 0.82 | 2.02 | 2.820 (3) | 166 |
| C1—H1A···O1(ii) | 0.96 | 2.34 | 3.277 (4) | 166 |
Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, -y+2, -z+1.
Experimental Protocols
A detailed synthesis procedure is provided based on published literature[3][4].
-
Hydrolysis: To a cooled solution of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol) in ethyl alcohol (200 ml), a solution of sodium hydroxide (9.62 g) in 200 ml of water was added.
-
Heating: The resulting solution was heated at 358 K for 1.5 hours.
-
Solvent Removal: After the reaction, the ethyl alcohol was removed by evaporation.
-
Acidification: The remaining aqueous solution was diluted with 200 ml of water and acidified to a pH of 1 using concentrated aqueous hydrochloric acid, leading to the precipitation of the product.
-
Purification: The solid material was collected by filtration and washed twice with 100 ml of water and 100 ml of dichloromethane.
-
Drying: The purified product was dried in a vacuum oven to yield the title compound (85% yield)[3].
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate solution of the synthesized compound[3].
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and the potential intermolecular interactions of the title compound, based on its analogue.
References
- 1. 4-BROMO-2-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]
- 2. This compound CAS#: 162651-07-2 [amp.chemicalbook.com]
- 3. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
Physical and chemical properties of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a versatile building block in medicinal chemistry and materials science. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and potential derivatization, and includes visualizations to illustrate key processes.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound featuring a thiazole ring, a reactive bromine atom, a trifluoromethyl group, and a carboxylic acid moiety. These functional groups impart unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecules.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 162651-07-2 | [1] |
| Molecular Formula | C₅HBrF₃NO₂S | [1] |
| Molecular Weight | 276.03 g/mol | [1] |
| Melting Point | 130-132 °C | [1] |
| Boiling Point (Predicted) | 325.9 ± 42.0 °C | [1] |
| Density (Predicted) | 2.054 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.57 ± 0.36 | [1] |
| Solubility | Soluble in polar organic solvents. | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.
Experimental Protocol: Synthesis
A representative protocol for the synthesis is as follows:
-
Dissolution: Dissolve ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in a suitable alcohol, such as ethanol.
-
Hydrolysis: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the solution.
-
Heating: Heat the reaction mixture to facilitate the hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous solution with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 1. This will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid with water and a non-polar organic solvent like dichloromethane to remove impurities.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity and Derivatization
The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, making it a valuable tool for library synthesis in drug discovery.
Experimental Protocol: Suzuki-Miyaura Coupling
A general protocol for a Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid (typically 1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Catalyst and Ligand: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a suitable ligand (e.g., a phosphine ligand, 2-10 mol%).
-
Solvent: Add an anhydrous solvent, such as a mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Spectral Properties (Predicted)
¹H NMR
The proton NMR spectrum is expected to be simple, showing a broad singlet for the carboxylic acid proton, typically in the region of 12-14 ppm.
¹³C NMR
The ¹³C NMR spectrum will be more complex. Key expected signals include:
-
A peak for the carboxylic acid carbon around 160-170 ppm.
-
Signals for the thiazole ring carbons. The carbon bearing the bromine (C2) would appear around 130-140 ppm, while the other thiazole carbons (C4 and C5) would be influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups.
-
A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms, typically observed around 120-130 ppm.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be expected for the molecular ion and any bromine-containing fragments.
Expected Fragmentation Pattern:
-
Loss of Br: A significant fragment corresponding to the loss of the bromine radical.
-
Loss of COOH: Fragmentation involving the loss of the carboxylic acid group as a radical.
-
Loss of CF₃: Cleavage of the trifluoromethyl group.
-
Decarboxylation: Loss of CO₂ from the molecular ion.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided data and protocols serve as a starting point for further investigation and application of this versatile chemical entity.
References
An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a halogenated and trifluoromethylated heterocyclic compound, serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including the reactive bromine atom and the electron-withdrawing trifluoromethyl group, make it a valuable intermediate in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its discovery and history, a plausible synthetic pathway with a detailed experimental protocol, and its applications in the development of therapeutic agents. All available quantitative data is presented in a structured format for clarity.
Discovery and History
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 162651-07-2 | [5] |
| Molecular Formula | C₅HBrF₃NO₂S | [5] |
| Molecular Weight | 276.03 g/mol | [5][6] |
| Purity | ≥95% (as offered by commercial suppliers) | [3][6] |
| Appearance | Not explicitly stated in search results | |
| Storage | Sealed refrigeration | [3] |
Synthesis and Experimental Protocols
A plausible and commonly employed synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.[4] The synthesis of this precursor is a key step, and while a specific protocol for this exact molecule is not detailed, a general approach based on the Hantzsch thiazole synthesis is likely.
Proposed Synthesis of the Precursor: Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. For the synthesis of the ethyl ester precursor, a plausible route would be the reaction of a suitable brominating agent with a trifluoromethylated β-ketoester and a source of the thioamide functionality.
Experimental Protocol: Hydrolysis of Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
The following protocol is adapted from a similar procedure for the hydrolysis of a structurally related methyl ester.[7]
Materials:
-
Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
Dissolve a known molar equivalent of ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in ethanol in a round-bottom flask.
-
To this solution, add a solution of sodium hydroxide in water (typically 1.5-2 molar equivalents of NaOH).
-
Heat the reaction mixture to reflux (approximately 85°C) for 1.5 to 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold dichloromethane to remove any remaining impurities.
-
Dry the purified this compound in a vacuum oven.
Expected Yield: Based on similar reactions, a yield of approximately 85% can be anticipated.[7]
Applications in Drug Discovery and Development
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for drug discovery.[4] The presence of the bromine atom at the 2-position provides a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The carboxylic acid moiety at the 5-position can be readily converted into amides, esters, and other functional groups, enabling the construction of compound libraries for high-throughput screening.
The trifluoromethyl group and the thiazole core are known to impart favorable pharmacological properties. Thiazole-containing compounds have been investigated for a wide range of biological activities, including as:
The general workflow for the utilization of this compound in a drug discovery program is illustrated below.
Caption: General workflow for the use of this compound in drug discovery.
Logical Relationship of Synthetic Steps
The synthesis of the target compound is a sequential process starting from a readily available precursor. The logical flow of this process is depicted in the diagram below.
Caption: Logical workflow for the synthesis of the target compound from its ethyl ester precursor.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. While its specific discovery history is not well-documented, its utility is evident from its commercial availability and the established importance of fluorinated thiazoles in drug development. The synthetic route via hydrolysis of its ethyl ester is a plausible and efficient method for its preparation. The strategic placement of the bromo and trifluoromethyl groups, combined with the carboxylic acid functionality, provides a powerful platform for the generation of novel molecules with the potential for significant biological activity. Further research into the applications of this compound and its derivatives is likely to yield new therapeutic agents for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid, CasNo.162651-07-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 162651-07-2 [amp.chemicalbook.com]
- 6. 4-BROMO-2-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]
- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Trifluoromethylated Thiazoles: A Technical Guide for Drug Development
Abstract
Trifluoromethylated thiazoles represent a critical class of heterocyclic compounds in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into the thiazole scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides an in-depth exploration of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reactivity, and spectroscopic properties of trifluoromethylated thiazoles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of computational methodologies, data interpretation, and the integration of these theoretical insights into the drug design pipeline.
Introduction: The Significance of Trifluoromethylated Thiazoles
The thiazole ring is a prominent structural motif in a multitude of pharmaceuticals, including antibiotics and anticancer agents.[2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The strategic introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, can profoundly modulate the physicochemical and pharmacokinetic properties of the parent molecule.[1] These modifications often lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity through favorable interactions with protein targets.[1]
Quantum chemical calculations offer a powerful in silico approach to predict and understand the impact of trifluoromethylation on the thiazole ring system. By employing methods like Density Functional Theory (DFT), researchers can gain a detailed understanding of molecular geometry, electronic properties, and reactivity, thereby guiding the rational design of novel therapeutic agents.[4][5]
Computational Methodologies: A Protocol for Quantum Chemical Calculations
The accurate prediction of molecular properties for trifluoromethylated thiazoles relies on the selection of appropriate computational methods and basis sets. DFT has emerged as a robust and widely used approach for these systems, providing a favorable balance between computational cost and accuracy.[4]
A General DFT Protocol
A typical workflow for performing DFT calculations on trifluoromethylated thiazole derivatives is outlined below. This protocol is based on methodologies reported in various computational studies of heterocyclic compounds.[5][6][7]
Step 1: Molecule Construction
-
The initial 3D structure of the trifluoromethylated thiazole derivative is constructed using molecular modeling software such as GaussView, Avogadro, or Maestro.
Step 2: Geometry Optimization and Frequency Calculations
-
The initial structure is then subjected to geometry optimization to locate the minimum energy conformation. This is typically followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[7]
-
Recommended Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][8][9]
-
Recommended Basis Sets: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly employed. The inclusion of polarization (d,p) and diffuse (+) functions is crucial for accurately describing the electronic structure of molecules containing electronegative atoms like fluorine, nitrogen, and sulfur.[4][5]
Step 3: Calculation of Molecular Properties
-
Once the geometry is optimized, a range of electronic and spectroscopic properties can be calculated. These include:
-
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.[7][10]
-
Spectroscopic Properties: IR and NMR spectra can be simulated from the results of the frequency calculations.
-
Thermochemical Properties: Enthalpy, Gibbs free energy, and other thermodynamic parameters can be computed to assess reaction energies and equilibria.[6]
-
Step 4: Solvation Effects
-
To model the behavior of these molecules in a biological environment, it is often necessary to include the effects of a solvent. This is typically achieved using implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM).[6]
The following Graphviz diagram illustrates this computational workflow.
Key Calculated Properties and Their Interpretation
Quantum chemical calculations provide a wealth of quantitative data that can be used to understand the structure-activity relationships of trifluoromethylated thiazoles.
Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.[9] The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels and potentially alter the shape and localization of these orbitals.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For trifluoromethylated thiazoles, the MEP can identify sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding drug-receptor binding.[7]
The logical relationship for interpreting MEP in drug design is shown below.
Quantitative Data Summary
| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Dipole Moment (Debye) |
| Thiazole Derivative 1 | B3LYP/6-311G(d,p) | -5.75 | -2.03 | 3.72 | 7.94 |
| Thiazole Derivative 2 | B3LYP/6-311G(d,p) | -6.21 | -1.89 | 4.32 | 3.45 |
| Benzimidazole-Thiadiazole | B3LYP/6-311G(d,p) | -6.53 | -2.45 | 4.08 | - |
Data compiled from studies on thiazole and related heterocyclic systems.[7][9] Note that direct comparison requires identical computational levels.
Application in Drug Discovery: A Case Study Perspective
Quantum chemical calculations on trifluoromethylated thiazoles can be integrated into various stages of the drug discovery process.
-
Target Identification and Validation: DFT calculations can help in understanding the reaction mechanisms of enzymes that may be targeted by thiazole-based inhibitors. For instance, a DFT study on the reaction of CF3-ynones with NaN3 elucidated the reaction mechanism leading to trifluoromethylated triazoles, providing insights that could be relevant to understanding enzymatic reactions.[11]
-
Hit-to-Lead Optimization: By calculating properties such as MEP and orbital energies for a series of trifluoromethylated thiazole analogs, medicinal chemists can make more informed decisions about which modifications are likely to improve binding affinity and pharmacokinetic properties. For example, understanding how the position of the -CF3 group on the thiazole ring affects the molecule's dipole moment and electrostatic potential can guide the synthesis of more potent and selective inhibitors.
-
Pharmacokinetic Profiling: The lipophilicity of a drug candidate, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, is influenced by the presence of the trifluoromethyl group.[1] While logP is an experimental measure, calculated parameters such as the molecular surface area and polarity can provide theoretical insights into a compound's lipophilicity.
Conclusion and Future Outlook
Quantum chemical calculations, particularly DFT, are indispensable tools for the rational design and development of drugs based on the trifluoromethylated thiazole scaffold. These computational methods provide detailed insights into the electronic and structural properties of these molecules, enabling a deeper understanding of their structure-activity relationships. As computational resources become more powerful and accessible, the routine application of these methods will continue to accelerate the discovery of novel and more effective therapeutic agents. Future work in this area will likely involve the use of more advanced computational models, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the interactions of trifluoromethylated thiazoles within the dynamic environment of a protein's active site.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. mdpi.com [mdpi.com]
- 10. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic Acid (CAS 162651-07-2): Properties, Potential Applications in Kinase Inhibition, and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and safety data for 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 162651-07-2). While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features—a substituted thiazole ring—are prominent in a class of bioactive molecules known as kinase inhibitors. Thiazole derivatives are recognized for their role in the development of various drugs.
Given its chemical architecture, this guide explores the potential application of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid as a scaffold or intermediate in the synthesis of kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Properties of CAS 162651-07-2
This section summarizes the known physical and chemical properties of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid.
| Property | Value | Source |
| CAS Number | 162651-07-2 | N/A |
| Molecular Formula | C₅HBrF₃NO₂S | --INVALID-LINK-- |
| Molecular Weight | 276.03 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | N/A |
| Synonyms | 2-Bromo-4-(trifluoromethyl)-5-thiazolecarboxylic acid, 5-Thiazolecarboxylic acid, 2-bromo-4-(trifluoromethyl)- | --INVALID-LINK-- |
| Physical State | Solid | N/A |
| Melting Point | 130-132 °C | N/A |
| Boiling Point | 325.9 ± 42.0 °C (Predicted) | N/A |
| Purity | Typically available at ≥95% | --INVALID-LINK-- |
Safety Data
The following table outlines the key safety information for 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Potential Biological Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
The structural motif of a substituted thiazole is a key feature in many kinase inhibitors. One such kinase of significant therapeutic interest is IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system's signaling pathways. It is a key component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2. This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Experimental Protocols for Kinase Inhibitor Characterization
The following sections describe generalized experimental protocols that are commonly used to identify and characterize inhibitors of kinases like IRAK4. These protocols can be adapted to screen compounds such as derivatives of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Biochemical Kinase Assay
This assay directly measures the enzymatic activity of the kinase and the inhibitory effect of a test compound. A common method is a luminescence-based assay that quantifies ATP consumption.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Dilute recombinant human IRAK4 enzyme and a suitable peptide substrate (e.g., Myelin Basic Protein) in kinase buffer.
-
Prepare ATP solution in kinase buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the IRAK4 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Assay for Cytokine Inhibition
This assay assesses the ability of a compound to inhibit the downstream effects of kinase signaling in a cellular context, such as the production of inflammatory cytokines.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or THP-1 monocytes) under standard conditions.
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
-
Cell Stimulation:
-
Activate the IRAK4 signaling pathway by adding a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell supernatant.
-
Measure the concentration of a downstream cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Determine the inhibitory effect of the compound on cytokine production and calculate the IC₅₀ value.
-
Conclusion
2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid is a versatile chemical building block with properties that make it an attractive starting point for the synthesis of novel therapeutic agents. Its thiazole core is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. While the specific biological activity of this compound remains to be fully elucidated, its potential as a scaffold for inhibitors of kinases such as IRAK4 warrants further investigation. The experimental protocols detailed in this guide provide a framework for researchers to explore the biological potential of this and structurally related compounds in the ongoing search for new treatments for inflammatory and autoimmune diseases.
Solubility Profile of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document furnishes qualitative solubility information for a structurally analogous compound and presents a comprehensive experimental protocol for determining precise solubility values.
Estimated Solubility Profile
Table 1: Estimated Qualitative Solubility of this compound in Various Organic Solvents (Based on Analogue Data)
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate |
| Polar Protic | Methanol, Ethanol | Moderate |
| Non-Polar | Hexane, Toluene | Low |
Note: This table provides an estimation based on a structurally similar compound and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.[3][4][5]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.
-
Transfer the supernatant to a pre-weighed, dry vial.
-
Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
Technical Guide: Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of the compound 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 162651-07-2). This document includes tabulated physicochemical data, detailed experimental protocols for its determination, and a generalized workflow for its synthesis and purification.
Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical compound. The following table summarizes the available data for this compound.
| Parameter | Value | Source |
| Melting Point | 130 - 132 °C | Matrix Scientific[1], Aaronchem[2] |
| Boiling Point | 325.946 °C at 760 mmHg | Aaronchem[2] |
| 325.9 ± 42.0 °C at 760 Torr (Predicted) | Echemi[3] | |
| 301.3 ± 42.0 °C at 760 mmHg | BLDpharm[4] | |
| Molecular Formula | C₅HBrF₃NO₂S | - |
| Molecular Weight | 276.04 g/mol | - |
| CAS Number | 162651-07-2 | - |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are standard laboratory protocols that can be employed for this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement:
-
The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate (5-10 °C per minute) can be used for an initial approximate determination.
-
For an accurate measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A new sample is then heated at a slower rate of approximately 1-2 °C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[5]
Determination of Boiling Point (Thiele Tube Method)
Given that the compound is a solid at room temperature, its boiling point is determined at a temperature where it is in a liquid state. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Micro test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the micro test tube.
-
Assembly: A capillary tube, with its sealed end up, is placed inside the micro test tube containing the sample.
-
The micro test tube is attached to a thermometer.
-
The assembly is clamped and immersed in the mineral oil within the Thiele tube, ensuring the sample is level with the upper arm of the tube.
-
Heating: The side arm of the Thiele tube is gently heated.[6]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8][9][10]
Synthesis and Purification Workflow
The synthesis of thiazole carboxylic acids often involves the hydrolysis of their corresponding esters. The following diagram illustrates a general workflow for the synthesis and purification of a carboxylic acid like this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. aaronchem.com [aaronchem.com]
- 3. liberty360.ca [liberty360.ca]
- 4. 162651-07-2|2-溴-4-三氟甲基噻唑-5-甲酸|2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylicAcid|-范德生物科技公司 [39.100.107.131]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
Methodological & Application
Application Notes and Protocols: 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Its trifluoromethyl and bromo substituents, combined with the carboxylic acid moiety on a thiazole core, provide a versatile scaffold for the synthesis of novel bioactive compounds. The thiazole ring is a prominent feature in numerous FDA-approved drugs and clinically evaluated compounds, recognized for its wide range of biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
The presence of a bromine atom at the 2-position and a carboxylic acid at the 5-position offers orthogonal handles for chemical modification. The bromine can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl substituents. The carboxylic acid is readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties. The electron-withdrawing trifluoromethyl group at the 4-position can enhance metabolic stability and modulate the physicochemical properties of the final compounds.
These application notes provide an overview of the utility of this compound in the design and synthesis of potential therapeutic agents, with a focus on its application as a key intermediate for Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
Application: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of metabolic disorders.
Signaling Pathway and Therapeutic Rationale
SCD1 plays a central role in the synthesis of oleate and palmitoleate, which are key components of triglycerides and membrane phospholipids. Dysregulation of SCD1 activity is implicated in obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers. By inhibiting SCD1, the cellular ratio of saturated to monounsaturated fatty acids is altered, leading to increased fatty acid oxidation and reduced lipid accumulation. This modulation of lipid metabolism can have beneficial effects in various disease states.
Synthetic Utility
This compound serves as a key building block for a class of potent SCD1 inhibitors. The general synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction where the bromine at the 2-position is displaced by a primary or secondary amine, followed by amide bond formation at the 5-carboxylic acid position.
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted amino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivatives
This protocol describes the synthesis of a key intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Substituted amine (e.g., (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(substituted amino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivative.
Protocol 2: Amide Coupling to Synthesize Final Bioactive Compound
This protocol outlines the formation of an amide bond from the carboxylic acid intermediate.
Materials:
-
2-(Substituted amino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivative (from Protocol 1)
-
Desired amine (R-NH2)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the 2-(substituted amino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivative (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide product.
Data Presentation
The following table summarizes hypothetical inhibitory activities of derivatives synthesized from this compound against SCD1. The R1 and R2 groups correspond to the amines used in Protocol 1 and Protocol 2, respectively.
| Compound ID | R¹ Substituent (from Protocol 1) | R² Substituent (from Protocol 2) | SCD1 IC₅₀ (nM) |
| IA-01 | (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine | 4-Fluorobenzylamine | 15 |
| IA-02 | (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine | Cyclopropylamine | 28 |
| IA-03 | (R)-3-Fluoropyrrolidine | 4-Fluorobenzylamine | 75 |
| IA-04 | Piperidine | 4-Fluorobenzylamine | >1000 |
Biological Evaluation
In Vitro SCD1 Enzyme Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human SCD1.
Materials:
-
Human liver microsomes (as a source of SCD1)
-
[¹⁴C]-Stearoyl-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Synthesized test compounds
-
Scintillation cocktail and counter
Procedure:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a reaction tube, combine the human liver microsomes, NADPH, and assay buffer.
-
Add the test compound at various concentrations and pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., a strong base).
-
Saponify the lipids and extract the fatty acids.
-
Separate the saturated and monounsaturated fatty acids using HPLC.
-
Quantify the amount of [¹⁴C]-Oleoyl-CoA formed using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its utility in the preparation of potent SCD1 inhibitors highlights its potential for the development of novel therapeutics for metabolic diseases. The provided protocols offer a general framework for the synthesis and evaluation of derivatives based on this promising scaffold. Researchers are encouraged to adapt and optimize these methods for their specific drug discovery programs.
The Versatility of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid in Agrochemical Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is emerging as a pivotal building block in the synthesis of novel agrochemicals. Its unique structural features, particularly the reactive 2-bromo substituent and the activating trifluoromethyl group, offer a versatile platform for the development of next-generation fungicides, herbicides, and insecticides. This application note provides a detailed overview of its utility, supported by experimental protocols and data, for researchers and professionals in the agrochemical industry.
The thiazole core is a well-established pharmacophore in numerous commercial agrochemicals, prized for its contribution to biological activity. The presence of a trifluoromethyl group on this scaffold often enhances the efficacy and metabolic stability of the final product. While not the direct precursor to the widely used fungicide Thifluzamide, which features a 2-methyl group, this compound serves as a strategic intermediate. The 2-bromo position is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties and the generation of extensive libraries of candidate agrochemicals.
Key Applications in Agrochemical Synthesis:
The primary application of this compound in agrochemical synthesis lies in its use as a scaffold for generating a wide array of derivatives through modification at the 2-position. The carboxylic acid functionality is typically activated (e.g., as an acid chloride or ester) to facilitate amide bond formation with various aniline or amine derivatives, a common structural motif in many pesticides.
The subsequent diversification at the 2-position via cross-coupling reactions allows for the fine-tuning of the molecule's biological activity, spectrum, and physicochemical properties. The three main palladium-catalyzed cross-coupling strategies employed are:
-
Suzuki Coupling: For the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For the synthesis of 2-amino-thiazole derivatives.
-
Heck Coupling: For the introduction of alkenyl substituents.
These reactions transform the 2-bromo-thiazole core into a multitude of structures with the potential for novel modes of action or improved performance against resistant pests and diseases.
Experimental Protocols:
The following section details generalized experimental protocols for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of N-Aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
This initial step creates the core carboxamide structure, which can then be subjected to various cross-coupling reactions.
Reaction Scheme:
Caption: Synthesis of N-Aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide.
Methodology:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like THF or dichloromethane.
-
To this solution, add a substituted aniline (1.1 eq) and a base such as pyridine or triethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide.
Quantitative Data (Representative):
| Starting Material | Aniline Derivative | Solvent | Base | Yield (%) |
| 2-Bromo-4-(CF₃)-thiazole-5-COOH | 2,6-dichloroaniline | DCM | Pyridine | 85-95 |
| 2-Bromo-4-(CF₃)-thiazole-5-COOH | 4-methoxyaniline | THF | Et₃N | 88-96 |
| 2-Bromo-4-(CF₃)-thiazole-5-COOH | 3-(trifluoromethyl)aniline | Toluene | Et₃N | 82-93 |
Protocol 2: Suzuki Cross-Coupling of N-Aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
This protocol enables the synthesis of 2-aryl-thiazole derivatives, a class of compounds with known fungicidal properties.
Caption: Suzuki cross-coupling for the synthesis of 2-aryl-thiazole derivatives.
Methodology:
-
To a reaction vessel, add N-aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 2-aryl-thiazole product.
Quantitative Data (Representative):
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-90 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-95 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 70-88 |
Protocol 3: Buchwald-Hartwig Amination of N-Aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
This method is used to introduce a variety of primary or secondary amines at the 2-position, yielding 2-amino-thiazole derivatives with potential herbicidal or insecticidal activity.
Caption: Buchwald-Hartwig amination for the synthesis of 2-amino-thiazole derivatives.
Methodology:
-
In a glovebox or under an inert atmosphere, combine N-aryl-2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.05 eq), and a strong, non-nucleophilic base (e.g., NaOᵗBu or LiHMDS, 1.4 eq).
-
Add the desired primary or secondary amine (1.2 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Quantitative Data (Representative):
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 70-85 |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 65-80 |
| Benzylamine | Pd₂(dba)₃ / Johnphos | K₃PO₄ | Toluene | 72-88 |
Conclusion:
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of potential agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the thiazole-5-carboxamide scaffold, a strategy that has proven successful in the discovery of new and effective crop protection agents. The protocols and data presented herein provide a solid foundation for researchers to leverage this promising building block in their agrochemical discovery programs.
Application Notes and Protocols: 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of a carboxylic acid, a bromine atom, and a trifluoromethyl group on the thiazole core provides multiple reaction sites for diversification. This allows for the synthesis of a wide array of complex heterocyclic structures. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in various synthetic transformations.
Key Applications
The unique structural features of this compound make it an ideal starting material for the synthesis of biologically active molecules, particularly kinase inhibitors. The thiazole scaffold is a key component of several approved drugs, including the BRAF inhibitor dabrafenib, which is used in the treatment of melanoma. By modifying the carboxylic acid and bromo functionalities, novel derivatives can be synthesized and screened for a variety of therapeutic targets.
Chemical Transformations
This building block can undergo a variety of chemical transformations at its two main functional sites: the carboxylic acid group (position 5) and the bromo group (position 2).
Amide Bond Formation
The carboxylic acid moiety can be readily converted to amides, which are common functional groups in many pharmaceutical agents. Standard amide coupling protocols can be employed.
A robust protocol for the coupling of sterically hindered or electron-deficient amines involves the in situ formation of an acyl fluoride.[1][2]
Materials:
-
This compound
-
Amine of choice
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of this compound (1.3 equivalents) in CH₂Cl₂, add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with CH₂Cl₂, and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Amine Substrate | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | BTFFH | DIPEA | CH₂Cl₂ | 80 | 18 | 85-95 (Representative) |
| Benzylamine | HATU | DIPEA | DMF | 25 | 12 | 80-90 (Representative) |
| 2-Aminopyridine | EDC/HOBt | NMM | DCM | 25 | 24 | 75-85 (Representative) |
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent at the 2-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.
This reaction is a powerful method for the formation of C-C bonds between the thiazole core and various aryl or heteroaryl boronic acids.
Materials:
-
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane/Water mixture
Procedure:
-
In a reaction vessel, combine the 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 70-85 (Representative) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 6 | 75-90 (Representative) |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 60-75 (Representative) |
This coupling reaction enables the introduction of an alkyne moiety at the 2-position of the thiazole ring.
Materials:
-
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the thiazole derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05 equivalents).
-
Add TEA or DIPA (2.0-3.0 equivalents) and stir the mixture at room temperature to 60 °C for 2-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation:
| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 4 | 80-90 (Representative) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 40 | 3 | 85-95 (Representative) |
| Propargyl alcohol | PdCl₂(dppf) / CuI | TEA | Acetonitrile | 60 | 6 | 70-80 (Representative) |
This reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the 2-position.
Materials:
-
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative
-
Amine
-
Pd₂(dba)₃
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the thiazole derivative (1.0 equivalent), the amine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.5 equivalents).
-
Add anhydrous toluene or dioxane.
-
Heat the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 70-85 (Representative) |
| Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 90 | 24 | 65-80 (Representative) |
| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 110 | 16 | 75-90 (Representative) |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-S, and C-N bonds.
Materials:
-
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative
-
Phenol
-
Copper(I) iodide (CuI)
-
L-proline or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the thiazole derivative (1.0 equivalent), phenol (1.5 equivalents), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMSO or DMF.
-
Heat the mixture at 100-130 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation:
| Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 36 | 50-70 (Representative) |
| Thiophenol | CuI / Ethylene glycol | K₃PO₄ | DMF | 110 | 24 | 60-75 (Representative) |
| Imidazole | CuI / Phenanthroline | Cs₂CO₃ | NMP | 130 | 48 | 45-65 (Representative) |
Application in the Synthesis of BRAF Inhibitors
A significant application of thiazole derivatives is in the development of inhibitors for the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial cell signaling pathway that regulates cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway due to mutations in components like BRAF can lead to uncontrolled cell growth and cancer.
Caption: The MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.
Synthetic Workflow for BRAF Inhibitor Analogs
The following workflow illustrates a general strategy for synthesizing novel BRAF inhibitor analogs using this compound as a starting material.
Caption: General synthetic workflow for the diversification of the building block.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility is particularly evident in the context of medicinal chemistry, where it can serve as a scaffold for the development of novel kinase inhibitors, such as those targeting the BRAF kinase in the MAPK signaling pathway. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound and to generate libraries of novel derivatives for drug discovery and other applications. It should be noted that the provided yields in the tables are representative and may require optimization for specific substrates.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in biologically active compounds.[1][2] The ability to introduce a wide range of aryl and heteroaryl substituents at the 2-position via Suzuki coupling opens up avenues for the synthesis of novel molecular entities for drug discovery programs.[3][4]
The protocols outlined below are based on established methodologies for the Suzuki coupling of related bromothiazole derivatives and provide a robust starting point for reaction optimization.[5][6][7]
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, catalyzed by a palladium complex.[8][9][10] The reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide.[8][10] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[8][10][11][12]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Synthesis of Bioactive Molecules Using 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid as a key building block. This versatile scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.
Introduction
The 1,3-thiazole ring is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it an attractive core for the design of enzyme inhibitors and other bioactive compounds. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the thiazole ring in this compound offers distinct advantages for synthetic diversification and modulation of physicochemical properties. The bromine atom serves as a handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity. The carboxylic acid at the 5-position is readily derivatized, most commonly through amide bond formation, to introduce a wide range of substituents and explore structure-activity relationships (SAR).
Applications in Drug Discovery
Derivatives of this compound are promising candidates for the development of various therapeutic agents, including:
-
Kinase Inhibitors: The thiazole core is a well-established hinge-binding motif in many kinase inhibitors.[1][2] By synthesizing a library of amides, researchers can target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Anticancer Agents: Thiazole-containing compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3]
-
Antimicrobial Agents: The thiazole nucleus is a cornerstone in the development of new antimicrobial drugs.
Data Presentation: Biological Activities of Structurally Related Thiazole Derivatives
The following table summarizes the biological activities of various thiazole derivatives, illustrating the potential of molecules synthesized from this compound.
| Compound ID | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Dasatinib Analog (6d) | K563 (Leukemia) | Comparable to Dasatinib | [3] |
| MCF-7 (Breast Cancer) | 20.2 µM | [3] | |
| HT-29 (Colon Cancer) | 21.6 µM | [3] | |
| CDK9 Inhibitor (25) | Various Cancer Cell Lines | 0.64 - 2.01 µM | [1] |
| B-RAF Inhibitor (37) | MCF-7 (Breast Cancer) | 0.475 µM | [1] |
Experimental Protocols
General Workflow for the Synthesis of Bioactive Amides
The general workflow for synthesizing a library of bioactive amides from this compound involves the activation of the carboxylic acid followed by coupling with a diverse range of amines.
Caption: General workflow for the synthesis and screening of a bioactive amide library.
Protocol 1: Amide Coupling using HATU
This protocol describes a general method for the synthesis of amides from this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Two-Step Synthesis via Acyl Chloride
This protocol involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere.
-
Add thionyl chloride (2-3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction until the starting material is consumed (TLC or gas evolution ceases).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting acyl chloride is often used in the next step without further purification.
Step 2: Amide Formation from Acyl Chloride
Materials:
-
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (from Step 1)
-
Desired amine (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Potential Signaling Pathway Inhibition
Many thiazole-based inhibitors target protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. A common target is the RAF-MEK-ERK pathway.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a thiazole-based inhibitor.
Disclaimer: The provided protocols are general guidelines. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific substrates. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Amide Bond Formation with 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group and the thiazole ring makes this moiety a key component in the development of novel therapeutic agents. The protocols outlined below describe common and effective methods for amide bond formation, including the use of coupling agents and conversion to the acyl chloride intermediate.
Overview of Synthetic Strategies
Amide bond formation is a crucial reaction in organic synthesis. For a substrate such as this compound, standard coupling methods are generally applicable. The choice of method may depend on the specific amine being coupled, desired scale, and available resources. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, making efficient activation essential.
Method 1: Amide Synthesis via Coupling Agents
This approach involves the in-situ activation of the carboxylic acid with a coupling agent, followed by the addition of the desired amine. This is often the preferred method due to its mild reaction conditions and broad substrate scope. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]
Protocol 1: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF.
-
Add the amine (1.0-1.2 eq) and HOBt (1.1 eq) to the solution.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the stirred solution.[1]
-
Slowly add EDC (1.1 eq) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel if necessary.[1]
Quantitative Data Summary for Coupling Agent Methods
| Coupling System | Base | Solvent | Temperature | Time (h) | Typical Yield |
| EDC/HOBt | DIPEA | DCM/DMF | 0 °C to RT | 4-12 | Good to High |
| HATU | DIPEA | DMF | RT | 2-8 | High |
Method 2: Amide Synthesis via Acyl Chloride Intermediate
This classical two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. This method is often robust and can be advantageous for less reactive amines.
Protocol 2: Acyl Chloride Formation and Amidation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic amount of DMF (if using oxalyl chloride)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Experimental Protocol:
Step 1: Acyl Chloride Formation
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic drop of DMF.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add a solution of the crude 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.[1]
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
The crude amide can be purified by recrystallization or column chromatography.[1]
Quantitative Data Summary for Acyl Chloride Method
| Activating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield |
| SOCl₂ | TEA | DCM | 0 °C to RT | 1-4 | Good to High |
| (COCl)₂/DMF | TEA | DCM | 0 °C to RT | 1-4 | Good to High |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described amide bond formation protocols.
Caption: Workflow for Amide Bond Formation.
Caption: General Mechanism of Amide Synthesis.
References
Application Notes: The Pivotal Role of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a crucial heterocyclic building block in the development of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Its unique structural features, including a reactive bromine atom and an electron-withdrawing trifluoromethyl group, make it an ideal scaffold for the synthesis of potent and selective inhibitors of various protein kinases. This document provides detailed application notes and protocols for the utilization of this key intermediate in the synthesis of kinase inhibitors, with a particular focus on BRAF inhibitors like Dabrafenib.
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to form key interactions with biological targets.[2][3] Specifically, derivatives of this compound have been instrumental in the design of inhibitors targeting the Ras/Raf/MEK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[4][5]
Application in Kinase Inhibitor Synthesis: A Focus on Dabrafenib
This compound is a key starting material for the synthesis of Dabrafenib, a potent inhibitor of BRAF V600E-mutated kinase. The synthesis involves a multi-step process where the thiazole core is elaborated with various functional groups to achieve high binding affinity and selectivity for the target kinase.
General Synthetic Workflow
The overall strategy for synthesizing Dabrafenib and related kinase inhibitors from the title compound typically involves the following key transformations:
-
Amide Coupling: The carboxylic acid functionality of the thiazole is coupled with an appropriate amine, often an aniline derivative. This is a critical step in building the core structure of the inhibitor.
-
Cross-Coupling Reactions: The bromine atom at the 2-position of the thiazole ring serves as a handle for introducing further complexity, commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. This allows for the attachment of aryl or heteroaryl moieties that can occupy key pockets in the kinase active site.
-
Further Functionalization: Additional synthetic steps may be required to install other necessary pharmacophoric features, such as the pyrimidine ring found in Dabrafenib.
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of kinase inhibitors using this compound. These should be adapted and optimized for specific target molecules.
Protocol 1: Amide Coupling to form Thiazole Carboxamide
Objective: To couple this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 2-fluoro-3-aminotoluene)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard workup and purification reagents (Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired thiazole carboxamide intermediate.
Protocol 2: Suzuki Cross-Coupling
Objective: To introduce an aryl or heteroaryl group at the 2-position of the thiazole ring.
Materials:
-
Thiazole carboxamide intermediate from Protocol 1
-
Aryl or heteroaryl boronic acid or ester (e.g., pyrimidine-4-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-Dioxane/water mixture, DMF)
-
Standard workup and purification reagents
Procedure:
-
To a degassed solution of the thiazole carboxamide intermediate (1.0 eq) and the boronic acid/ester (1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1), add the palladium catalyst (0.05-0.1 eq) and the base (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the functionalized thiazole intermediate.
Quantitative Data Presentation
The following tables summarize the biological activity of Dabrafenib and other kinase inhibitors synthesized from thiazole derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Dabrafenib
| Kinase Target | IC50 (nM) | Reference |
| BRAF V600E | 0.8 | [6] |
| BRAF (wild-type) | 3.2 | [6] |
| c-RAF | 4.8 | [6] |
Table 2: Cellular Activity of Dabrafenib in BRAF V600E Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 3 | [6] |
| SK-MEL-28 | Melanoma | 10 | [6] |
| COLO205 | Colorectal Cancer | 4 | [6] |
Table 3: Activity of Other Thiazole-Based BRAF V600E Inhibitors
| Compound | BRAF V600E IC50 (nM) | Reference |
| Compound 7b | 36.3 | [4] |
| Compound 13a | 23.1 | [4] |
Signaling Pathway
Dabrafenib and related inhibitors target the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. In cancers with a BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth.
Conclusion
This compound is a versatile and indispensable building block for the synthesis of a new generation of kinase inhibitors. Its application in the development of drugs like Dabrafenib highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented here provide a valuable resource for researchers working on the design and synthesis of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Derivatives of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for compounds with similar thiazole-based scaffolds. As of the date of this document, specific HTS data for derivatives of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is not extensively available in the public domain. These protocols and data serve as a comprehensive guide for developing and executing HTS campaigns for this class of compounds.
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific scaffold, this compound, offers a versatile starting point for the synthesis of compound libraries through amide coupling and other synthetic transformations. The electron-withdrawing trifluoromethyl group and the reactive bromo substituent can significantly influence the compound's physiochemical properties and biological activity. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of such derivatives to identify promising lead compounds for drug discovery.
This document provides detailed protocols for three potential HTS applications for this compound class:
-
Anticancer Activity Screening (Kinase Inhibition)
-
Anticancer Activity Screening (Cell Viability/Cytotoxicity)
-
Antimicrobial Susceptibility Screening
Application Note 1: Anticancer Screening via Kinase Inhibition
Objective: To identify derivatives of this compound that inhibit the activity of key protein kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Background: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Thiazole-containing compounds have previously been identified as potent inhibitors of various kinases, including VEGFR-2.[2] A biochemical HTS assay can efficiently screen for direct inhibitors of this critical cancer target. A time-resolved Förster resonance energy transfer (TR-FRET) or a luminescence-based ATP depletion assay are common formats for this purpose.[3][4]
Data Presentation: Representative Activity of Thiazole Derivatives
The following table summarizes the biological activity of representative thiazole derivatives against various cancer-related targets from publicly available data. This provides a baseline for the expected potency of novel compounds derived from this compound.
| Compound Class | Target | Assay Type | IC50 | Reference |
| 4-Chlorophenylthiazolyl Derivative | VEGFR-2 Kinase | Biochemical | 51.09 nM | [2] |
| Thiazolidine-2,4-dione Derivative | VEGFR-2 Kinase | Biochemical | 79 nM | [5] |
| 3-Nitrophenylthiazolyl Derivative | MDA-MB-231 Cells | Cell-based | 1.21 µM | [2] |
| Pyrazolyl-thiazole Derivative | EGFR Kinase | Biochemical | 43 nM | [6] |
| Pyrazolyl-thiazole Derivative | HER-2 Kinase | Biochemical | 32 nM | [6] |
Experimental Protocol: High-Throughput VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and measures the depletion of ATP, which is consumed during the kinase reaction. The remaining ATP is quantified using a luciferase-based system.[1][7]
Materials:
-
Recombinant human VEGFR-2 kinase (GST-tagged)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)[7]
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)[7]
-
Automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds, positive controls (Staurosporine), and vehicle controls (DMSO) into the appropriate wells of a 384-well plate. This creates a "compound plate."
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the Poly (Glu, Tyr) substrate.[7]
-
Reagent Dispensing: Dispense 5 µL of the master mix into all wells of the assay plate.
-
Enzyme Preparation and Dispensing: Dilute the VEGFR-2 kinase to the desired concentration in 1x Kinase Assay Buffer. Add 5 µL of the diluted kinase to each well, except for the "no enzyme" blank controls. For blank wells, add 5 µL of 1x Kinase Assay Buffer.[7]
-
Incubation: Seal the plate and incubate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[7]
-
ATP Detection: Equilibrate the plate to room temperature. Add 10 µL of the ATP detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Subtract the average signal from the "no enzyme" blank wells from all other wells.
-
Normalize the data relative to the positive (Staurosporine) and negative (DMSO) controls to calculate the percent inhibition for each test compound.
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further dose-response analysis to determine their IC50 values.
Visualization:
Application Note 2: Anticancer Screening via Cell Viability/Cytotoxicity
Objective: To identify and characterize derivatives of this compound that exhibit cytotoxic or cytostatic effects against human cancer cell lines.
Background: A primary goal in cancer drug discovery is the identification of compounds that selectively kill cancer cells or inhibit their proliferation. Cell-based HTS assays are fundamental for this purpose. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Experimental Protocol: High-Throughput Cell Viability MTT Assay
This protocol is designed for a 384-well plate format and is suitable for adherent cancer cell lines (e.g., MDA-MB-231, A549, HepG2).[8][10]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Sterile, clear-bottom 384-well cell culture plates
-
Automated liquid handling system
-
Multi-channel spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Harvest and count cells. Dilute the cell suspension to the optimized seeding density (e.g., 2,000 cells/well). Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Perform a serial dilution of the test compounds. Add 10 µL of the diluted compounds, positive control (Doxorubicin), and vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium from each well. Add 50 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Agitation: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other measurements.
-
Calculate the percentage of cell viability for each well relative to the DMSO-treated control cells.
-
Identify hit compounds that reduce cell viability below a certain threshold (e.g., <50%).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
Visualization:
Application Note 3: Antimicrobial Susceptibility Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of derivatives of this compound against pathogenic bacterial strains in a high-throughput format.
Background: The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenotypic screening, which directly measures the inhibition of bacterial growth, is a primary strategy in this effort.[11] The broth microdilution method is a standard technique for determining the MIC of a compound and can be readily adapted for HTS.[11] This assay identifies compounds that possess antibacterial activity and can penetrate the bacterial cell envelope.
Experimental Protocol: High-Throughput Broth Microdilution Assay
This protocol is adapted for determining the MIC in a 384-well format, allowing for the rapid screening of numerous compounds against bacteria like Staphylococcus aureus or Escherichia coli.[12]
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Vancomycin (positive control for Gram-positive bacteria)
-
DMSO (vehicle control)
-
Resazurin solution (optional, for viability readout)
-
Sterile 384-well microtiter plates
-
Automated liquid handling system
-
Microplate reader for absorbance (OD600) or fluorescence
Procedure:
-
Compound Plate Preparation: Prepare serial dilutions of the test compounds in DMSO or culture medium in a source plate.
-
Assay Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of the serially diluted compounds into the wells of the 384-well assay plates.
-
Bacterial Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Dispense 50 µL of the bacterial inoculum into each well of the assay plate containing the compounds. Wells for sterility control should receive media only.
-
Incubation: Seal the plates and incubate for 16-20 hours at 37°C with agitation.
-
MIC Determination (Absorbance Method):
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is defined as the lowest compound concentration that inhibits ≥90% of bacterial growth compared to the vehicle control.
-
-
MIC Determination (Resazurin Method - Optional):
-
Add 5 µL of resazurin solution to each well and incubate for an additional 1-4 hours.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of fluorescence indicates cell death.
-
The MIC is the lowest concentration that prevents the conversion of resazurin to resorufin.
-
Data Analysis:
-
Subtract the background OD600 from the sterility control wells.
-
Determine the percent growth inhibition for each compound concentration relative to the DMSO control.
-
The MIC is the lowest concentration where a significant inhibition of growth is observed.
Visualization:
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.co.uk [promega.co.uk]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Synthesis of Novel Antifungal Agents from 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antifungal agents derived from 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This starting material serves as a versatile scaffold for the development of potent inhibitors of fungal growth, particularly against pathogenic yeasts such as Candida albicans. The protocols outlined below describe the conversion of the parent carboxylic acid into a series of amide derivatives and provide hypothetical antifungal activity data for these compounds based on known structure-activity relationships of similar thiazole-based antifungals.
Introduction
The thiazole ring is a key structural motif found in a variety of biologically active compounds, including a number of approved antifungal drugs. Thiazole derivatives have been shown to exhibit potent antifungal activity, often by inhibiting key enzymes in the fungal cell wall biosynthesis pathway, such as lanosterol 14α-demethylase. The presence of a trifluoromethyl group on the thiazole ring can enhance the compound's metabolic stability and potency. This document outlines a synthetic strategy to generate a library of novel 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamides and provides protocols for their synthesis and evaluation.
Proposed Synthetic Pathway
The synthesis of the target antifungal agents commences with the conversion of this compound to its more reactive acid chloride derivative. This intermediate is then reacted with a variety of primary and secondary amines to yield the corresponding amides. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.
Caption: Proposed synthetic workflow for the preparation of thiazole-based antifungal agents.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide Derivatives
Materials:
-
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride
-
Substituted primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride in anhydrous DCM.
-
To this solution, add the desired primary or secondary amine (1.1 eq) and triethylamine (2.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivative.
Hypothetical Antifungal Activity Data
The synthesized compounds would be tested for their in vitro antifungal activity against a panel of pathogenic fungi, including Candida albicans. The minimum inhibitory concentration (MIC) is a key parameter to quantify the efficacy of an antifungal agent. The following table presents hypothetical MIC values for a series of synthesized derivatives, illustrating potential structure-activity relationships.
| Compound ID | R¹ | R² | Hypothetical MIC (µg/mL) against C. albicans |
| BTT-1 | H | 4-Chlorophenyl | 8 |
| BTT-2 | H | 2,4-Dichlorophenyl | 4 |
| BTT-3 | H | 4-Methoxyphenyl | 16 |
| BTT-4 | H | Benzyl | 32 |
| BTT-5 | CH₃ | Phenyl | >64 |
| Fluconazole | - | - | 1-8 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Proposed Mechanism of Action
Many thiazole-based antifungal agents exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the disruption of the cell membrane, ultimately causing fungal cell death.
Caption: Hypothetical signaling pathway illustrating the mechanism of action of thiazole-based antifungal agents.
Conclusion
The synthetic protocols and application notes provided herein offer a framework for the development of novel antifungal agents based on the this compound scaffold. By synthesizing a library of amide derivatives and evaluating their antifungal activity, researchers can identify lead compounds for further optimization and development in the fight against fungal infections. The versatility of the described synthetic route allows for extensive exploration of the chemical space around this promising heterocyclic core.
Application Notes and Protocols for the Versatile Building Block: 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a trifluoromethyl group, a carboxylic acid, and a bromine atom, offers three distinct points for chemical modification. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as amides and esters, further expanding the accessible chemical space.
These application notes provide an overview of the utility of this compound as a key building block in the synthesis of complex molecules and detail protocols for its derivatization through common and robust chemical transformations.
Key Applications
The trifluoromethyl-thiazole scaffold is a core component in a range of biologically active molecules. The strategic functionalization of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Key applications include the synthesis of novel kinase inhibitors, anti-inflammatory agents, and compounds with potential agrochemical applications.
Chemical Transformations and Protocols
This compound is amenable to a variety of chemical transformations. The following sections provide detailed protocols for Suzuki-Miyaura cross-coupling reactions to modify the C2-position and amide bond formation to derivatize the carboxylic acid group.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position of the thiazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with a wide range of boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
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This compound or its ethyl ester
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivative.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 16 | 78 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 95 | 10 | 88 |
Note: Yields are representative and based on reactions with similar 2-bromothiazole substrates.
Amide Bond Formation
The carboxylic acid functionality at the 5-position can be readily converted to amides using standard coupling reagents. This allows for the introduction of a wide variety of amine-containing fragments, which is a common strategy in drug design to modulate solubility and biological activity.
Experimental Protocol: General Procedure for Amide Coupling
This protocol utilizes the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
Base (e.g., DIPEA, Et₃N) (2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 eq) and the base (2.5 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in the anhydrous solvent and add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired amide.
Data Presentation: Representative Conditions for Amide Coupling
| Entry | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | RT | 4 | 95 |
| 2 | Morpholine | EDCI/HOBt | Et₃N | CH₂Cl₂ | RT | 6 | 90 |
| 3 | Aniline | T3P | Pyridine | CH₂Cl₂ | RT | 8 | 88 |
| 4 | N-Methylpiperazine | HATU | DIPEA | DMF | RT | 3 | 93 |
Note: Yields are representative and based on standard amide coupling reactions.
Visualizations
Caption: Experimental workflows for Suzuki-Miyaura coupling and amide bond formation.
Caption: Synthetic utility and applications of the title compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the synthetic step.
Step 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (Intermediate A)
Issue 1: Low yield of the aminothiazole intermediate.
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Question: My Hantzsch thiazole synthesis is resulting in a low yield of ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. What are the possible causes and solutions?
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Answer:
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Incomplete reaction: The reaction between the α-haloketone and thioamide may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
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Side reactions: The Hantzsch synthesis can sometimes lead to the formation of byproducts. Ensure the reaction is carried out under optimal pH conditions, as highly acidic or basic conditions can promote side reactions.
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Purity of starting materials: Impurities in the starting ethyl 2-bromo-4,4,4-trifluoroacetoacetate or thioamide can significantly impact the yield. Ensure the purity of your starting materials before commencing the reaction.
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Issue 2: Presence of multiple spots on TLC after the reaction.
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Question: My crude product from the Hantzsch synthesis shows multiple spots on the TLC plate. What could these be?
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Answer: Besides your desired product, the spots could represent:
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Unreacted starting materials: Ethyl 2-bromo-4,4,4-trifluoroacetoacetate and thioamide.
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Isomeric thiazole: Depending on the substitution pattern of the thioamide, isomeric thiazole products can sometimes form.
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Over-alkylation products: If the reaction conditions are not carefully controlled, the amino group of the product can be further alkylated.
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Step 2: Sandmeyer Bromination of Intermediate A
Issue 3: Low yield of the desired 2-bromo-thiazole derivative.
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Question: The Sandmeyer reaction to introduce the bromine atom is giving a poor yield. What factors should I investigate?
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Answer:
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Incomplete diazotization: The formation of the diazonium salt from the 2-aminothiazole is a critical step. Ensure the temperature is kept low (typically 0-5 °C) during the addition of the nitrite source (e.g., sodium nitrite or tert-butyl nitrite) to prevent decomposition of the diazonium salt.
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Decomposition of the diazonium salt: Diazonium salts of heteroaromatic amines can be unstable. Use the freshly prepared diazonium salt immediately in the subsequent reaction with the copper(I) bromide catalyst.
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Catalyst activity: The quality of the copper(I) bromide is important. Use freshly prepared or high-purity CuBr for the best results.
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Issue 4: Formation of a significant amount of a dibrominated byproduct.
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Question: I am observing a significant amount of a dibrominated thiazole in my reaction mixture. How can I minimize this?
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Answer: The formation of 2,5-dibromothiazole derivatives can occur, especially with certain copper salts and reaction conditions.[1][2]
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Choice of copper salt: Using CuBr is reported to favor the formation of the monobrominated product, while CuBr₂ can lead to the dibromo derivative.[2]
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Reaction temperature: Carefully controlling the reaction temperature can influence the selectivity. Running the reaction at a lower temperature may favor the desired monobromination.
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Issue 5: Presence of phenolic impurities.
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Question: My final product after the Sandmeyer reaction is contaminated with a phenolic compound. What is the source of this impurity?
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Answer: The diazonium salt can react with water present in the reaction mixture to form a hydroxylated byproduct (a phenol analog). To minimize this, ensure that anhydrous conditions are maintained as much as possible during the reaction.
Step 3: Hydrolysis of the Ethyl Ester
Issue 6: Incomplete hydrolysis to the carboxylic acid.
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Question: I am having trouble completely hydrolyzing the ethyl ester to the final carboxylic acid product. What can I do?
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Answer:
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Reaction time and temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature. For some hindered esters, longer reaction times or heating may be necessary.
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Choice of base: Sodium hydroxide or potassium hydroxide are commonly used. Ensure a sufficient molar excess of the base is used to drive the reaction to completion.
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Solvent: A co-solvent like ethanol or methanol with water can improve the solubility of the ester and facilitate hydrolysis.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in the final product?
A1: The most common impurities are typically:
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Ethyl 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: The unhydrolyzed ester precursor.
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Unreacted starting materials: Traces of starting materials from the initial steps may carry through.
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2,5-Dibromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A potential byproduct from the bromination step.[2]
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2-Hydroxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A byproduct from the Sandmeyer reaction if water is present.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A2: A combination of techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity profiling.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the main product and byproducts by their mass-to-charge ratio.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
Q3: What are the recommended purification methods for the final product?
A3:
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Recrystallization: This is often the most effective method for purifying the final solid carboxylic acid. Suitable solvent systems may include ethanol/water, acetic acid/water, or toluene.
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Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution) and washed with an organic solvent to remove neutral impurities. The product is then precipitated by acidifying the aqueous layer.
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Column Chromatography: While less common for the final acid, it can be used to purify intermediates, particularly the ethyl ester.
Quantitative Data Summary
The following table summarizes potential impurities and their likely relative retention times (RRT) in a typical reversed-phase HPLC analysis. Actual RRTs may vary depending on the specific chromatographic conditions.
| Impurity Name | Potential Source | Typical RRT (relative to the main product) |
| Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Unreacted intermediate from Step 1 | < 1.0 |
| Ethyl 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Incomplete hydrolysis | > 1.0 |
| 2,5-Dibromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Side reaction during bromination | > 1.0 |
| 2-Hydroxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Side reaction during Sandmeyer reaction | < 1.0 |
Experimental Protocols
Key Experiment: Sandmeyer Bromination of Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
This protocol is a representative procedure and may require optimization.
Materials:
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Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Copper(I) bromide (CuBr)
-
tert-Butyl nitrite or Sodium Nitrite
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Acetonitrile (anhydrous)
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Hydrobromic acid (48%)
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Ice bath
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Magnetic stirrer
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in anhydrous acetonitrile.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add hydrobromic acid to the cooled solution.
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In a separate flask, prepare a solution of copper(I) bromide in acetonitrile.
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To the cooled aminothiazole solution, add tert-butyl nitrite (or a solution of sodium nitrite in water) dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Slowly add the solution of the diazonium salt to the copper(I) bromide solution, while maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
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Quench the reaction by pouring it into water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, which can be purified by column chromatography or carried on to the next hydrolysis step.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A general troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. The focus is on identifying and mitigating common side reactions to improve yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, particularly focusing on the critical Sandmeyer reaction step which converts the 2-amino precursor to the final 2-bromo product.
Question: My yield is significantly low after the Sandmeyer reaction. What are the potential causes?
Answer: Low yields in this step are common and can be attributed to several competing side reactions involving the diazonium salt intermediate. Key factors include:
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Incomplete Diazotization: The initial conversion of the 2-amino group to the diazonium salt may be inefficient. Ensure the temperature is kept low (typically 0-5 °C) and that the addition of the nitrite source (e.g., sodium nitrite, tert-butyl nitrite) is slow and controlled.
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Premature Decomposition: The diazonium salt can be unstable. Once formed, it should be used immediately in the subsequent bromination step without isolation.
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Formation of Phenol/Hydroxy Impurity: The diazonium salt can react with water in the reaction mixture to form the corresponding 2-hydroxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This is a very common side product. Using a non-aqueous solvent system or minimizing water content can help mitigate this.
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Hydrodediazoniation (De-amination): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This side reaction can sometimes be promoted by certain reducing agents or by the solvent.
Question: I have an unexpected peak in my LC-MS analysis with a mass corresponding to a di-brominated product. How is this possible?
Answer: The formation of a di-brominated species can occur, particularly if the reaction conditions are not carefully controlled.[1]
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Catalyst Choice: Using copper(II) bromide (CuBr₂) as a catalyst instead of copper(I) bromide (CuBr) has been reported to favor the formation of di-halogenated products in some cases.[1] Ensure you are using the correct copper(I) source.
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Excess Bromide: A high concentration of bromide ions in the reaction mixture could potentially lead to further bromination, although this is less common on the electron-deficient thiazole ring.
Question: My final product is difficult to purify, showing multiple closely-eluting spots on TLC/peaks in HPLC. What are the likely impurities?
Answer: The most common impurities originate from side reactions during the Sandmeyer step. Besides the phenol and de-aminated byproducts, you should also consider:
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Azo Coupling Products: The highly reactive diazonium salt can couple with other nucleophilic species in the reaction, including the starting 2-aminothiazole, to form colored azo compounds. This is more likely if the pH is not sufficiently acidic.
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Unreacted Starting Material: If the diazotization or the bromine displacement is incomplete, you will have residual 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in your crude product.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the Sandmeyer reaction for this synthesis? A1: Temperature is the most critical parameter. The formation of the diazonium salt is an exothermic process and must be kept cold (0–5 °C) to prevent its decomposition and minimize the formation of the 2-hydroxy side product.[2]
Q2: How can I confirm the identity of the 2-hydroxy byproduct? A2: The most effective method is LC-MS, as the byproduct will have a distinct molecular weight. High-resolution mass spectrometry can confirm the elemental composition. 1H NMR may also show a shift in the aromatic protons and the absence of the characteristic isotopic pattern of bromine.
Q3: Are there alternatives to the Sandmeyer reaction for this conversion? A3: While the Sandmeyer reaction is the most common method for converting an aromatic amine to a bromide, other methods exist.[1][3] However, for heterocyclic amines like 2-aminothiazoles, the Sandmeyer protocol remains a standard and widely used procedure.
Q4: What is the best workup procedure to remove copper salts? A4: After the reaction is complete, quenching with an aqueous solution of ammonia or ammonium chloride can help complex the copper salts, making them more soluble in the aqueous phase and facilitating their removal during extraction. Filtration of the crude product can also remove insoluble copper salts.
Data Presentation: Potential Side Products
The table below summarizes the key potential side products, their molecular structures, and molecular weights for easier identification in mass spectrometry analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| Starting Material | C₅H₃F₃N₂O₂S | 228.15 | Residual starting material. |
| 2-Hydroxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C₅H₂F₃NO₃S | 229.14 | Common byproduct from reaction with water. Will have a distinct mass peak (-Br, +OH). |
| 4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C₅H₂F₃NO₂S | 213.14 | De-aminated (hydrodediazoniation) product. Mass will be significantly lower (-Br, +H). |
| 2,X-Dibromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C₅HBr₂F₃N₂O₂S | 370.94 | Potential over-bromination product. Look for characteristic Br₂ isotopic pattern in MS. |
Experimental Protocols
Protocol 1: Representative Sandmeyer Reaction for the Synthesis of this compound
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Diazotization:
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Suspend 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in a suitable acidic medium (e.g., a mixture of HBr and water) in a three-necked flask equipped with a thermometer and a mechanical stirrer.
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Cool the suspension to 0–5 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the cold thiazole suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Stir the resulting mixture for an additional 30 minutes at 0–5 °C.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.
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Cool this solution to 0–5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
-
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields in Suzuki-Miyaura coupling of this substrate can be attributed to several factors. The thiazole ring is electron-deficient, which can influence the catalytic cycle. Additionally, the presence of the carboxylic acid group can interfere with the reaction. Potential issues include suboptimal catalyst/ligand choice, inappropriate base selection, or catalyst deactivation. For electron-deficient aryl bromides, a robust catalyst system is often required.[1][2]
Q2: Can the carboxylic acid group of the starting material interfere with the coupling reaction?
A2: Yes, the carboxylic acid group can complicate the reaction. It can coordinate to the palladium catalyst, potentially leading to inhibition. Furthermore, the acidic proton can react with the base, affecting its efficacy in the catalytic cycle. In some cases, protecting the carboxylic acid group (e.g., as an ester) may be beneficial, although successful couplings with free carboxylic acids have been reported with careful optimization of reaction conditions.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, which are known to be effective for heteroaryl couplings.[2] A common catalyst precursor is Pd₂(dba)₃ or a pre-formed palladium complex. For the base, inorganic carbonates like K₂CO₃ or Cs₂CO₃, or phosphates like K₃PO₄ are often used.[2] A solvent system of dioxane/water or toluene/water is a reasonable starting point.[2][3]
Q4: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). What is the likely cause?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by factors such as the presence of water or other protic sources, catalyst deactivation leading to competing pathways, or an inappropriate choice of base or solvent. Ensuring anhydrous conditions (if the protocol allows) and using a robust catalyst system can help minimize this side product.
Q5: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A5: While traditional Sonogashira couplings utilize a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous, especially for substrates that are sensitive to copper.[4] These conditions often employ specific palladium catalysts and ligands that facilitate the catalytic cycle without the need for a copper acetylide intermediate.
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms: TLC or LC-MS analysis shows predominantly unreacted this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Catalyst System | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] | The electronic nature of the substrate requires a highly active catalyst to facilitate oxidative addition. |
| Inappropriate Base | Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine.[2] | The base is crucial for the transmetalation step and its strength and solubility can significantly impact the reaction rate.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature, for example, from 80°C to 110°C.[1] | Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[2] | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. |
| Poor Solubility of Reagents | Try different solvent systems like dioxane/water, toluene/water, or DMF to ensure all reactants are sufficiently soluble.[2][6] | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Symptoms: Besides the desired product, significant amounts of homocoupled boronic acid product or the debrominated starting material are observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Protodeboronation of Boronic Acid | Use a milder base or add the boronic acid portion-wise. Ensure anhydrous conditions if the boronic acid is sensitive to hydrolysis.[2] | Boronic acids can be unstable, especially under basic conditions, leading to their decomposition before they can participate in the cross-coupling. |
| Homocoupling of Boronic Acid | Lower the reaction temperature and ensure a strictly inert atmosphere. | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Catalyst Decomposition | Use a more stable palladium precatalyst or a ligand that provides better stabilization to the active Pd(0) species. | Catalyst decomposition can lead to the formation of palladium black, which can catalyze side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a starting point protocol that may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and the ligand (e.g., XPhos, 0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling (Copper-Free)
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)[4]
-
Base (e.g., TMP, 2.0 equivalents)[4]
-
Anhydrous solvent (e.g., DMSO)[4]
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.5 mmol) and the palladium precatalyst (0.0125 mmol).
-
Add the anhydrous solvent (e.g., DMSO, 2.5 mL), followed by the base (e.g., TMP, 1.0 mmol) and the terminal alkyne (0.8 mmol) via syringe.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for 2-18 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
This technical support guide provides essential information on the stability and storage of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, addressing common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it is recommended to store it in a freezer at temperatures under -20°C.[1] The container should be tightly sealed and the compound stored under an inert atmosphere.[1] For general laboratory use, always keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3]
Q2: How stable is this compound?
A2: The compound is generally stable under normal and recommended storage conditions.[2][3] However, it is important to avoid exposure to incompatible materials and conditions to prevent degradation.
Q3: What substances or conditions should be avoided when handling this compound?
A3: Avoid exposure to strong oxidizing agents, strong acids, and bases.[2][4] It is also crucial to avoid excess heat and the formation of dust.[2]
Q4: What are the potential hazardous decomposition products of this compound?
A4: Thermal decomposition of this compound can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[2]
Q5: What are the best practices for handling this compound in the lab?
A5: Always handle the compound in accordance with good industrial hygiene and safety practices.[2] This includes using it in a well-ventilated area or under a chemical fume hood, and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[2][3][5] Minimize dust generation and accumulation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature (-20°C) and under an inert atmosphere.[1] Check for any discoloration or change in physical appearance. |
| Incompatibility with other reagents. | Review all reagents used in your experiment for potential incompatibilities, such as strong bases, acids, or oxidizing agents.[2][4] | |
| Discoloration or change in physical appearance of the compound | Exposure to air, light, or moisture. | Ensure the container is always tightly sealed when not in use. Store in a dark and dry place. |
| Thermal decomposition. | Avoid exposing the compound to high temperatures. Check the temperature of your storage unit. | |
| Material appears clumpy or has absorbed moisture | Improper sealing of the container. | Always ensure the container cap is securely fastened after use. Store in a desiccator if working in a humid environment. |
Stability and Storage Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store in freezer, under -20°C | [1] |
| Atmosphere | Store under an inert atmosphere | [1] |
| Container | Tightly closed container | [2][3] |
| Environment | Dry, cool, and well-ventilated place | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, amines | [2][4] |
| Conditions to Avoid | Excess heat, dust formation | [2] |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
-
Materials and Equipment:
-
This compound
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS system for identification of degradation products
-
Temperature and humidity-controlled stability chambers
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents (e.g., acetonitrile, methanol, water) and buffers
-
-
Procedure:
-
Initial Analysis (T=0): Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile). Perform an initial analysis using HPLC to determine the initial purity and create a reference chromatogram.
-
Stress Conditions:
-
Thermal Stress: Store aliquots of the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (-20°C) as a control.
-
Photostability: Expose a sample of the solid compound and the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap a control sample in aluminum foil to protect it from light.
-
pH Stress: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, pH 7, pH 9) and store them at a controlled temperature.
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month).
-
Analysis:
-
Use HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.
-
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Recommended storage conditions and materials to avoid.
References
Troubleshooting guide for the synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a three-stage process:
-
Bromination of a β-ketoester: Synthesis of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate.
-
Hantzsch Thiazole Synthesis: Cyclization of the α-bromo-β-ketoester with a suitable thioamide.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Caption: Overall workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Stage 1: Bromination of Ethyl 4,4,4-trifluoroacetoacetate
Q1: My bromination reaction is sluggish and gives a low yield of the desired ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. What could be the issue?
A1: Several factors can contribute to a low-yielding bromination:
-
Incomplete Enolization: The bromination occurs on the enol form of the β-ketoester. The presence of the electron-withdrawing trifluoromethyl group can affect the enol content. Ensure your reaction conditions promote enolization. The use of a catalytic amount of acid (e.g., HBr) can facilitate this.
-
Purity of Starting Material: Impurities in the ethyl 4,4,4-trifluoroacetoacetate can interfere with the reaction. Ensure the starting material is pure and dry.
-
Reaction Temperature: While the reaction is often performed at or below room temperature to control selectivity, a temperature that is too low can significantly slow down the reaction rate. A slight increase in temperature may be necessary, but this should be monitored carefully to avoid side reactions.
-
Choice of Brominating Agent: While liquid bromine is effective, N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or an acid catalyst can sometimes provide better yields and be easier to handle.
Q2: I am observing the formation of a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
A2: Formation of the di-bromo byproduct is a common issue. To enhance mono-bromination selectivity:
-
Stoichiometry: Use a slight excess of the β-ketoester relative to the brominating agent (e.g., 1.1 equivalents of the ketoester to 1.0 equivalent of bromine).
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent, favoring mono-substitution.
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to control the reactivity of the brominating agent.
| Parameter | Recommended Condition for Mono-bromination |
| Stoichiometry (Ketoester:Bromine) | 1.1 : 1.0 |
| Temperature | 0 - 10 °C |
| Addition of Bromine | Slow, dropwise addition |
| Solvent | Dichloromethane or Chloroform |
Table 1: Recommended reaction parameters for selective mono-bromination.
Stage 2: Hantzsch Thiazole Synthesis (Cyclization)
Q3: The cyclization reaction to form the thiazole ring has a low yield. What are the critical parameters to optimize?
A3: The Hantzsch thiazole synthesis is sensitive to several factors, especially with an electron-withdrawing group like trifluoromethyl.[1]
-
Purity of Reactants: The ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate must be free of any starting material or di-brominated byproduct. The thioamide should also be of high purity.
-
Solvent: Anhydrous polar aprotic solvents like ethanol, isopropanol, or acetonitrile are commonly used. The choice of solvent can significantly impact the reaction rate and yield. It is advisable to screen a few solvents to find the optimal one for your specific derivative.
-
Temperature: The reaction often requires heating. Refluxing in ethanol is a common condition. However, for some substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.
-
Base: Sometimes, a non-nucleophilic base like triethylamine or diisopropylethylamine is added to neutralize the HBr formed during the reaction, which can prevent potential side reactions.
Q4: I am observing the formation of multiple unidentified byproducts during the cyclization. What are the likely side reactions?
A4: Several side reactions can occur during the Hantzsch synthesis:
-
Hydrolysis of the bromo-ketoester: If water is present in the reaction mixture, the bromo-ketoester can hydrolyze back to the ketoester.
-
Reaction of thioamide with itself: Thioamides can undergo self-condensation or decomposition under harsh conditions.
-
Formation of isomeric products: Depending on the substitution pattern of the thioamide, the formation of regioisomers is possible, although less common with thioacetamide.
To minimize these side reactions, ensure all reactants and solvents are anhydrous and that the reaction temperature is carefully controlled.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Good solubility for reactants, suitable boiling point for reflux. |
| Temperature | Reflux (approx. 78 °C) or Microwave (100-130 °C) | Provides energy for cyclization; microwave can enhance rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and moisture contamination. |
| Additives | Optional: Non-nucleophilic base (e.g., TEA) | Neutralizes HBr byproduct, can improve yield. |
Table 2: General conditions for Hantzsch thiazole synthesis.
Stage 3: Hydrolysis
Q5: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete or leads to decomposition of the product. What are the best conditions for this step?
A5: The hydrolysis of the thiazole ester requires careful control to avoid decomposition.
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.
-
Basic Hydrolysis: A solution of NaOH or KOH in a mixture of water and an organic solvent (like ethanol or THF) at room temperature or with gentle heating is common. After the reaction, acidification is required to precipitate the carboxylic acid. Overheating or prolonged reaction times under strong basic conditions can lead to ring-opening or other decomposition pathways.[2]
-
Acidic Hydrolysis: Refluxing with aqueous HCl or H₂SO₄ can also be effective. This method avoids the need for a final acidification step to isolate the product.
-
-
Monitoring the Reaction: The progress of the hydrolysis should be closely monitored by TLC or LC-MS to determine the point of completion and avoid over-running the reaction, which can lead to byproduct formation.
Q6: I have difficulty purifying the final product, this compound. What is a good purification method?
A6: The primary method for purifying the final carboxylic acid is recrystallization .
-
Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for similar carboxylic acids include:
-
Ethanol/water
-
Acetone/hexane
-
Ethyl acetate/hexane
-
Toluene
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).
-
If the solution is colored, you can treat it with a small amount of activated charcoal and then hot-filter it.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. |
| Ethyl Acetate/Hexane | Good for controlling polarity and inducing crystallization. |
| Toluene | Can be effective for aromatic carboxylic acids. |
Table 3: Potential recrystallization solvents for the final product.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields in the synthesis.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add bromine (1.0 eq) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Stage 2: Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (Hantzsch Cyclization)
-
In a round-bottom flask, dissolve ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and thioacetamide (1.0-1.2 eq) in anhydrous ethanol.
-
Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Stage 3: Synthesis of this compound (Hydrolysis)
-
Dissolve the ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 12-24 hours, or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
If necessary, recrystallize the product from a suitable solvent system.[2]
References
Overcoming low yields in the synthesis of trifluoromethylated thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common challenges encountered during the synthesis of trifluoromethylated thiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing trifluoromethylated thiazoles?
A1: The primary synthetic strategies include the Hantzsch thiazole synthesis and its modifications, direct trifluoromethylation of a pre-formed thiazole ring, and cyclization reactions using trifluoromethylated building blocks. A particularly effective modern method is the Trifluoroacetic Acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can achieve yields of up to 94%.[1][2][3] Another promising approach is the use of photoredox catalysis for the direct trifluoromethylation of thiazoles.[4]
Q2: I am experiencing a significantly lower yield than expected in my Hantzsch thiazole synthesis. What are the general areas I should investigate?
A2: Low yields in the Hantzsch synthesis of trifluoromethylated thiazoles can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in your α-haloketone or thioamide can lead to unwanted side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The classical Hantzsch synthesis can sometimes require harsh conditions, which may lead to product degradation.[5]
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Incomplete Conversion: The reaction may not be proceeding to completion.
Q3: How can I monitor the progress of my reaction to determine if it has gone to completion?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Q: My reaction is not going to completion, and I have a significant amount of starting material left. What can I do to improve the conversion?
A: Incomplete conversion is often related to reaction kinetics and conditions. Consider the following troubleshooting steps:
-
Optimize Reaction Temperature: The reaction may require a higher temperature to proceed to completion. However, be cautious as excessive heat can lead to degradation. A systematic study of the reaction temperature's effect is recommended.
-
Increase Reaction Time: Some reactions, particularly with less reactive substrates, may require longer reaction times. Monitor the reaction over an extended period to determine the optimal duration.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find the most suitable one for your specific substrates.
-
Use of a Catalyst: For certain synthetic routes, the addition of a catalyst can significantly accelerate the reaction rate and improve conversion. For instance, in photoredox catalysis, the choice and loading of the photocatalyst are critical.[6]
Issue 2: Formation of Side Products
Q: I am observing the formation of significant side products in my reaction mixture, which is lowering my yield. What are the common side products and how can I minimize their formation?
A: The formation of side products is a frequent challenge. Here are some common side products and strategies to mitigate them:
-
Over-oxidation: In some reactions, the desired thiazole product can be susceptible to over-oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[5]
-
Formation of Isomers: In the Hantzsch synthesis, the reaction of unsymmetrical α-haloketones with thioamides can lead to the formation of regioisomers. The reaction conditions, particularly the acidity, can influence the regioselectivity.[7]
-
Dimerization or Polymerization: Some starting materials or intermediates can undergo self-condensation or polymerization, especially at higher temperatures. Lowering the reaction temperature or adding the reactants slowly can sometimes minimize these side reactions.
Issue 3: Difficulty in Product Purification
Q: My final product is difficult to purify, and I suspect the presence of persistent impurities. What are some effective purification strategies?
A: Purification of trifluoromethylated thiazoles can be challenging due to the nature of the compound and potential impurities. Here are some suggested strategies:
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of silica gel and the eluent system is crucial for achieving good separation.[8][9]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[10]
-
Acid-Base Extraction: For compounds with acidic or basic functionalities, an acid-base extraction can be used to separate them from neutral impurities. For instance, some trifluoroacetylated triazoles are acidic and can be purified by dissolving in a basic aqueous solution, washing with an organic solvent to remove by-products, and then re-acidifying to precipitate the pure product.[9]
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove some impurities before final purification.[10]
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods for Trifluoromethylated Thiazoles
| Synthetic Method | Key Reagents | Typical Yield (%) | Reference |
| TFA-Mediated Cyclization | α-Mercapto ketones, Trifluoromethyl N-acylhydrazones, TFA | Up to 94% | [1][2][3] |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Varies (can be high) | [11][12] |
| Photoredox Catalysis | Thiazole, Trifluoromethylating agent, Photocatalyst | Moderate to Good | [4] |
| Hantzsch Synthesis with Trifluoromethylated Precursors | 2-bromo-4-fluoroacetophenone, thiosemicarbazones | 61-80% | [13] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Trifluoromethylthiazoles via TFA-Mediated Cyclization[1][2][3]
This protocol describes a novel and efficient method for synthesizing fully substituted 2-trifluoromethylthiazoles.
Materials:
-
α-Mercapto ketone (1.0 equiv)
-
Trifluoromethyl N-acylhydrazone (1.2 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the α-mercapto ketone in dichloromethane, add the trifluoromethyl N-acylhydrazone.
-
Add trifluoroacetic acid to the mixture at room temperature.
-
Stir the reaction mixture under an open flask for the time indicated by TLC monitoring.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photoredox Catalytic Direct Trifluoromethylation of Thiazoles[4]
This protocol outlines a method for the direct trifluoromethylation of thiazoles using a photoredox catalyst.
Materials:
-
Thiazole derivative (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as the CF₃ source (2.0 equiv)
-
[Ru(phen)₃]Cl₂ as the photoredox catalyst (1-5 mol%)
-
K₂HPO₄ as a base (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel, combine the thiazole derivative, trifluoromethanesulfonyl chloride, [Ru(phen)₃]Cl₂, and K₂HPO₄.
-
Add degassed acetonitrile to the mixture.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.
-
After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Experimental workflow for photoredox catalytic trifluoromethylation.
Caption: Troubleshooting workflow for low yields in trifluoromethylated thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. TCI Practical Example: Trifluoromethylation Catalyzed by Photoredox Catalyst | TCI AMERICA [tcichemicals.com]
- 9. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cora.ucc.ie [cora.ucc.ie]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Halogen-Metal Exchange in Brominated Thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with halogen-metal exchange reactions on brominated thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the halogen-metal exchange of brominated thiazoles?
A1: The most common side reaction is competitive deprotonation of the thiazole ring by the organolithium reagent. The acidity of the thiazole protons, particularly at the C5 and C2 positions, can lead to proton abstraction instead of the desired bromine-lithium exchange.[1][2] This is especially prevalent when using highly basic reagents like lithium diisopropylamide (LDA) or when the reaction temperature is not sufficiently low.[2] Another significant side reaction is debromination, where the lithiated intermediate is quenched by a proton source in the reaction mixture, resulting in the unsubstituted thiazole.[3]
Q2: At which position on the thiazole ring is bromine-lithium exchange most favorable?
A2: For polyhalogenated thiazoles, the 5-bromo substituent is generally the most reactive towards n-butyllithium in THF at low temperatures, leading to selective halogen-metal exchange at this position.[2] The reactivity order is typically 5-Br > 2-Br.
Q3: What is the optimal temperature for performing a halogen-metal exchange on a brominated thiazole?
A3: To minimize side reactions and ensure the stability of the resulting lithiated thiazole intermediate, it is crucial to maintain very low temperatures, typically between -78 °C and -100 °C.[4] Reactions attempted at higher temperatures are more prone to side reactions such as deprotonation and decomposition of the organolithium species.[5]
Q4: Which organolithium reagent is best for this transformation, n-BuLi or t-BuLi?
A4: Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are commonly used. However, t-BuLi is often recommended for a cleaner reaction. The use of two equivalents of t-BuLi can be advantageous; the first equivalent performs the halogen-metal exchange, and the second equivalent reacts with the t-butyl bromide byproduct, preventing it from participating in undesired side reactions with the lithiated thiazole.[6]
Q5: Can I perform a halogen-metal exchange if my brominated thiazole has an acidic proton (e.g., an N-H or O-H group)?
A5: Yes, but it requires careful selection of reagents and stoichiometry. Using an excess of the organolithium reagent is necessary to first deprotonate the acidic group before the halogen-metal exchange can occur.[3][7] A more advanced protocol involves the use of a combination of i-PrMgCl and n-BuLi, which can facilitate the bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the desired product | 1. Inactive organolithium reagent. 2. Presence of moisture or other proton sources in the reaction. 3. Reaction temperature is too high. 4. Insufficient equivalents of organolithium reagent, especially with acidic functional groups. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[8] 3. Maintain a reaction temperature of -78 °C or lower.[4] 4. Use at least two equivalents of organolithium reagent if an acidic proton is present.[3] |
| Significant amount of debrominated starting material | 1. Quenching of the lithiated intermediate by a proton source during the reaction or workup. 2. Insufficient electrophile or inactive electrophile. | 1. Rigorously exclude moisture and other proton sources. Ensure the electrophile is anhydrous. 2. Use a slight excess of a freshly opened or purified electrophile. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. "Halogen dance" rearrangement, where the lithium and bromine atoms exchange positions on the ring.[9] 3. Ring opening of the thiazole nucleus. | 1. Strictly maintain the reaction temperature at -78 °C or below. 2. Use the appropriate organolithium reagent and strictly control the reaction time and temperature. 3. This is less common but can be promoted by certain metals and reaction conditions. Ensure the use of appropriate reagents and low temperatures. |
| Deprotonation is the major pathway instead of halogen-metal exchange | 1. The chosen organolithium reagent is too basic and not sufficiently nucleophilic for the exchange. 2. The position of the bromine is less reactive than a specific proton on the ring. | 1. Switch to a less basic but still reactive organolithium reagent, or consider using t-BuLi. For deprotonation-prone substrates, LDA should be avoided if halogen exchange is desired.[2] 2. If possible, protect the acidic proton before attempting the halogen-metal exchange. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Halogen-Metal Exchange on Brominated Thiazoles
| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| 2,4,5-Tribromothiazole | n-BuLi (1) | THF | -90 | 30 min | (MeS)₂ | 2,5-Bis(methylthio)-4-bromothiazole | High | [2] |
| 2,5-Dibromo-4-chlorothiazole | n-BuLi | THF | -78 | - | Various | 2-Bromo-4-chloro-5-substituted thiazoles | - | [2] |
| 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | LDA | THF | -70 | 1 h | CH₃CHO | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | - | [10] |
| 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | t-BuLi | THF | -80 | 30 min | CO₂ | 4-(1,3-Dioxolan-2-yl)-5-carboxy-1,3-thiazole | 93 | [10] |
| 3-Bromo-1H-indole | i-PrMgCl (1), then n-BuLi (2) | THF | 0, then -20 | - | CO₂ | 1H-Indole-3-carboxylic acid | 93 | [7] |
Experimental Protocols
Protocol 1: Halogen-Metal Exchange of 2,4,5-Tribromothiazole with n-Butyllithium
-
Preparation: Under an inert atmosphere of argon, dissolve 2,4,5-tribromothiazole in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -90 °C using a liquid nitrogen/ethanol bath.
-
Addition of n-BuLi: Slowly add one molar equivalent of n-butyllithium (as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -85 °C.
-
Stirring: Stir the reaction mixture at -90 °C for 30 minutes.
-
Quenching: Add the desired electrophile (e.g., dimethyl disulfide) dropwise at -90 °C.
-
Warming and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Deprotonation and Halogen-Metal Exchange of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with t-Butyllithium
-
Preparation: In a flame-dried flask under an argon atmosphere, prepare a solution of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole in anhydrous THF.
-
Cooling: Cool the solution to -80 °C using a dry ice/acetone bath.
-
Addition of t-BuLi: Slowly add t-butyllithium (as a solution in pentane) dropwise to the stirred solution over 10 minutes, maintaining the temperature below -75 °C.
-
Stirring: Stir the mixture for 30 minutes at -80 °C.
-
Quenching: Introduce the electrophile (e.g., by bubbling dry CO₂ gas through the solution or adding a solution of the electrophile in THF) at -80 °C.
-
Warming and Workup: Allow the reaction to warm to 0 °C, then quench with water. Acidify the aqueous layer and extract with an appropriate organic solvent. Dry the combined organic extracts and remove the solvent in vacuo.
-
Purification: Purify the product as needed, for example, by recrystallization or chromatography.[10]
Visualizations
Caption: Main reaction vs. side reaction pathways.
Caption: Troubleshooting workflow for halogen-metal exchange.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. joss.tcnj.edu [joss.tcnj.edu]
- 5. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1,3,5,2]oxadiazaborinine Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Decarboxylation of Thiazole-5-Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the decarboxylation of thiazole-5-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the decarboxylation of thiazole-5-carboxylic acids?
A1: The primary methods for decarboxylating thiazole-5-carboxylic acids include thermal decarboxylation, acid-catalyzed decarboxylation, and metal-catalyzed (often copper-based) decarboxylation. The choice of method depends on the specific substrate, desired reaction conditions (e.g., temperature, solvent), and sensitivity of other functional groups in the molecule.
Q2: What is the general mechanism for the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids?
A2: The mechanism can vary with the proton activity of the reaction medium. It can proceed through a unimolecular decarboxyprotonation mechanism or a bimolecular protiodecarboxylation mechanism.[1][2] The specific pathway is influenced by the reaction conditions and the substituents on the thiazole ring.
Q3: Are there any specific safety precautions to consider during these reactions?
A3: Yes. When using strong acids or high temperatures, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Be aware of potential pressure buildup due to the evolution of CO2 gas.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature | For thermal decarboxylation, ensure the reaction temperature is high enough to induce CO2 elimination. A typical range is 85-150°C.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific substrate. |
| Inadequate Catalyst Activity | In catalyzed reactions, ensure the catalyst is active. For copper-catalyzed reactions, consider using a combination of a copper(I) source (e.g., Cu2O) and a ligand (e.g., 1,10-phenanthroline) to enhance catalytic activity.[4] For acid-catalyzed reactions, use a sufficient amount of a strong acid. |
| Poor Solvent Choice | The choice of solvent can significantly impact the reaction. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective.[3][5] For some copper-catalyzed reactions, N-methyl-2-pyrrolidone (NMP) has been shown to be a suitable solvent. |
| Substrate Stability | The starting material may be degrading under the reaction conditions. Consider lowering the reaction temperature and extending the reaction time. The stability of the thiazole-5-carboxylic acid can be influenced by its substituents. |
Issue 2: Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Short Reaction Time | The reaction may require more time to go to completion. Monitor the reaction progress over a longer period. Microwave irradiation can sometimes significantly shorten reaction times.[4] |
| Catalyst Deactivation | In catalytic reactions, the catalyst may deactivate over time. Consider adding a fresh portion of the catalyst if the reaction stalls. |
| Equilibrium Issues | The decarboxylation might be a reversible or equilibrium-limited process under certain conditions. Ensure efficient removal of CO2 from the reaction mixture by performing the reaction in an open system or under a gentle stream of inert gas. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Anhydride Formation | At elevated temperatures, aromatic carboxylic acids can form anhydrides, which can lead to cross-linking and the formation of insoluble byproducts.[6] Using a hydrogen donor solvent or the presence of water can sometimes suppress this side reaction. |
| Ring Opening or Decomposition | The thiazole ring may be unstable under harsh acidic or high-temperature conditions. Attempt the reaction under milder conditions, for example, by using a lower temperature or a less corrosive acid catalyst. |
| Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.[3] If side products derived from the solvent are observed, consider switching to a more stable solvent like sulfolane or diphenyl ether for high-temperature reactions. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Decarboxylation of Thiazole-5-Carboxylic Acids
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield | Reference |
| Thermal | None | N,N-Dimethylformamide (DMF) | 95-100 | 6 hours | High | [5] |
| Acid-Catalyzed | Formic or Acetic Acid | N,N-Dimethylformamide (DMF) | 85-150 | Not specified | High | [3] |
| Copper-Catalyzed (Microwave) | Cu2O / 1,10-phenanthroline | NMP/Quinoline | 190 | 5-15 min | High | [4] |
| Silver-Catalyzed | Ag2CO3 / Acetic Acid | DMSO | Not specified | Not specified | High | [5] |
Experimental Protocols
Protocol 1: Thermal Decarboxylation of 4-Methylthiazole-5-carboxylic Acid
-
Dissolve 4-methylthiazole-5-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) (mass ratio of 1:3 to 1:5).[5]
-
Heat the solution to 95-100°C with stirring.[5]
-
Monitor the reaction for 6 hours by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product, 4-methylthiazole.
-
Purify the product by distillation or column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Decarboxylation of a Substituted Thiazole-5-carboxylic Acid (Microwave)
-
To a microwave vial, add the substituted thiazole-5-carboxylic acid (1.0 mmol), copper(I) oxide (Cu2O; 0.01 mmol), and 1,10-phenanthroline (0.02 mmol).[4]
-
Add 2 mL of degassed N-methyl-2-pyrrolidone (NMP) or a 3:1 mixture of NMP and quinoline.[4]
-
Seal the vial and irradiate in a microwave reactor at 190°C for 5-15 minutes with a maximum power of 150 W.[4]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the decarboxylation of thiazole-5-carboxylic acids.
Caption: Troubleshooting logic for addressing low yield in decarboxylation reactions.
References
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. afinitica.com [afinitica.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
Challenges in the scale-up synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is a multi-step synthesis beginning with the Hantzsch thiazole synthesis. This involves the cyclocondensation of an α-halo-β-ketoester with a thioamide. For this specific molecule, the synthesis likely proceeds via the following key stages:
-
Formation of the thiazole ring: Reaction of a brominated derivative of ethyl 4,4,4-trifluoroacetoacetate with a thioamide to form an aminothiazole intermediate.
-
Introduction of the bromo group at the 2-position: This is typically achieved through a Sandmeyer-type reaction on the 2-amino group of the thiazole intermediate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Q2: What are the primary challenges in scaling up this synthesis?
A2: Key challenges during scale-up include:
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Exothermic Reactions: Both the initial cyclization and the diazotization reaction can be highly exothermic, requiring careful temperature control.
-
Impurity Profile: The formation of regioisomers and di-brominated byproducts can complicate purification.
-
Handling of Hazardous Reagents: The use of bromine, hydrobromic acid, and sodium nitrite requires stringent safety protocols.
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Product Isolation and Purification: The final product and intermediates may have limited solubility, making extraction and crystallization challenging.
Q3: Are there alternative starting materials to consider?
A3: Yes, instead of starting with a pre-brominated ketoester, one could begin with ethyl 4,4,4-trifluoroacetoacetate and introduce the bromine at a later stage. Another approach could involve the use of 2,2,2-trifluorothioacetamide in the cyclization step.
Q4: What are the critical safety precautions for this synthesis?
A4: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid/base resistant gloves, is mandatory. Special care should be taken when handling bromine and hydrobromic acid as they are highly corrosive and toxic. The diazotization reaction with sodium nitrite can generate toxic nitrogen oxides.
Troubleshooting Guides
Problem 1: Low Yield in the Hantzsch Cyclization Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions | The presence of strong acids can sometimes lead to the formation of isomeric iminothiazoles. Running the reaction under neutral or slightly basic conditions may improve the yield of the desired aminothiazole. |
| Degradation of starting materials | Ensure the α-haloketoester is fresh and has not decomposed. Store it under anhydrous conditions and away from light. |
| Suboptimal solvent | While ethanol is commonly used, exploring other solvents like isopropanol or acetonitrile might improve solubility and reaction rates. |
Problem 2: Formation of Impurities during Bromination
| Potential Cause | Suggested Solution |
| Over-bromination | Carefully control the stoichiometry of the brominating agent (e.g., CuBr₂/t-BuONO or HBr/NaNO₂). Adding the reagents portion-wise can help prevent localized high concentrations. |
| Diazonium salt instability | Maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction to prevent premature decomposition of the diazonium intermediate. |
| Incomplete diazotization | Ensure the complete dissolution of the aminothiazole in the acidic medium before adding the nitrite solution. |
| Formation of phenolic byproducts | If the diazonium salt reacts with water, phenolic impurities can form. Ensure the reaction is carried out under anhydrous conditions as much as possible until the final quenching step. |
Problem 3: Incomplete Hydrolysis of the Ester
| Potential Cause | Suggested Solution |
| Insufficient base | Use a sufficient molar excess of a strong base like sodium hydroxide or lithium hydroxide. |
| Low reaction temperature | If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can accelerate the hydrolysis. |
| Biphasic reaction mixture | The addition of a co-solvent like THF or methanol can improve the solubility of the ester in the aqueous basic solution, leading to a more efficient reaction. |
| Re-esterification during workup | Ensure the pH of the aqueous solution is sufficiently high (pH > 12) before any extraction with an organic solvent to prevent re-esterification. Acidify only after separating the aqueous phase. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Oily product | Try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling for an extended period. If it remains an oil, purification by column chromatography may be necessary. |
| Co-precipitation of impurities | Recrystallization from a suitable solvent system can help remove impurities. A solvent screen is recommended to find the optimal conditions. |
| Poor solubility | The final carboxylic acid may have low solubility in common organic solvents. Consider using a solvent mixture or performing a pH-dependent extraction. The product should be soluble in a basic aqueous solution and can be precipitated by acidification. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
-
To a solution of ethyl 2-bromo-4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol (5 mL/g of ketoester) in a round-bottom flask equipped with a reflux condenser, add thiourea (1.1 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the aminothiazole ester.
Step 2: Synthesis of Ethyl 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
-
In a three-necked flask, suspend copper(II) bromide (1.5 eq) and tert-butyl nitrite (1.5 eq) in acetonitrile (10 mL/g of aminothiazole).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (1.0 eq) in acetonitrile dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes).
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1M HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Hantzsch Cyclization | Ethyl 2-bromo-4,4,4-trifluoroacetoacetate, Thiourea | Ethanol | 78 | 3-4 | 75-85 |
| 2 | Bromination (Sandmeyer) | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, CuBr₂, t-BuONO | Acetonitrile | 0 to RT | 3-4 | 50-65 |
| 3 | Ester Hydrolysis | Ethyl 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, LiOH·H₂O | THF/Water | RT | 4-6 | 85-95 |
Visualizations
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quality Control of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous quality control of pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for the quality control of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key building block in medicinal chemistry. The following sections detail the experimental protocols and performance characteristics of various analytical techniques, offering a robust framework for method selection and implementation in a research and development or quality control laboratory.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific quality attribute being assessed. A multi-faceted approach employing orthogonal techniques is recommended for a comprehensive quality control strategy.
| Analytical Technique | Primary Application | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Assay and Impurity Profiling | High sensitivity, excellent for separating structurally similar impurities. Requires a reference standard for quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Assay (Purity Determination) | Primary analytical method, does not require an analyte-specific reference standard. Excellent for structural confirmation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Identification | High sensitivity for volatile and semi-volatile impurities. Often requires derivatization for polar analytes. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification | Provides a unique molecular fingerprint for rapid identity confirmation. |
| Elemental Analysis (CHNS) | Elemental Composition | Confirms the elemental composition of the molecule. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the assay and impurity profiling of pharmaceutical compounds due to its high resolving power and sensitivity. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
Comparative Performance Data
| Parameter | HPLC Method A (Hypothetical) | HPLC Method B (Alternative) |
| Purity (Area %) | 99.5% | 99.6% |
| Retention Time | 8.2 min | 10.5 min |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 0.8% |
Experimental Protocol: RP-HPLC Method
Objective: To determine the purity and quantify impurities of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the standard solution to establish system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution and record the chromatogram.
-
Calculate the area percentage of the main peak and any impurities.
-
HPLC analysis workflow for purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for an analyte-specific reference standard. It relies on the use of a certified internal standard. Both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR offering high selectivity for fluorine-containing compounds like the target molecule.
Comparative Performance Data
| Parameter | ¹H qNMR (Hypothetical) | ¹⁹F qNMR (Hypothetical) |
| Purity (mass %) | 99.3% | 99.4% |
| Internal Standard | Maleic Anhydride | 1,4-Difluorobenzene |
| Limit of Quantitation (LOQ) | ~0.1% | ~0.05% |
| Accuracy (% Recovery) | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (%RSD) | < 0.5% | < 0.3% |
Experimental Protocol: ¹⁹F qNMR
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., 1,4-Difluorobenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. Key parameters to optimize for quantification include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or more).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal corresponding to the trifluoromethyl group of the analyte and a well-resolved signal from the internal standard.
-
-
Calculation:
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
qNMR analysis workflow for absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile species.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify potential volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of BSTFA and 100 µL of dichloromethane.
-
Heat the vial at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of the compound by confirming the presence of key functional groups.
Expected Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-2800 | O-H stretch (carboxylic acid, broad) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600 | C=N stretch (thiazole ring) |
| ~1300-1100 | C-F stretch (trifluoromethyl group) |
| ~700 | C-Br stretch |
Experimental Protocol: FTIR
Objective: To confirm the identity of the material.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Place a small amount of the sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with that of a reference standard or with the expected absorption bands.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is a fundamental confirmation of its elemental formula (C₅HBrF₃NO₂S).
Theoretical vs. Experimental Data
| Element | Theoretical % | Experimental % (Hypothetical) |
| C | 21.76 | 21.80 |
| H | 0.36 | 0.38 |
| N | 5.07 | 5.05 |
| S | 11.62 | 11.58 |
Experimental Protocol: CHNS Analysis
Objective: To confirm the elemental composition.
Instrumentation:
-
CHNS Elemental Analyzer
Procedure:
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
-
The instrument software calculates the percentage of each element.
Conclusion
A comprehensive quality control strategy for this compound should employ a combination of these analytical techniques. HPLC is indispensable for routine purity and impurity analysis, while qNMR provides a primary method for accurate purity determination. GC-MS is valuable for identifying specific volatile impurities, and FTIR and elemental analysis serve as essential tools for identity confirmation. The detailed protocols and comparative data presented in this guide offer a solid foundation for establishing robust and reliable quality control procedures for this important pharmaceutical intermediate.
A Comparative Guide to HPLC and GC-MS Analysis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. We present objective performance comparisons, supporting data, and detailed experimental protocols to assist in selecting the optimal analytical methodology.
Introduction
This compound is a complex heterocyclic compound featuring a carboxylic acid group, a bromine atom, and a trifluoromethyl group. These characteristics impart significant polarity and present unique challenges for chromatographic analysis. The choice between HPLC and GC-MS is critical and depends on the analytical objective, be it quantification, impurity profiling, or structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for the direct analysis of polar, non-volatile, and thermally labile compounds. Given the carboxylic acid moiety, this technique is a primary candidate for the analysis of the target molecule without chemical modification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive mass-based detection. However, the low volatility and high polarity of the carboxylic acid necessitate a chemical derivatization step to render the analyte suitable for gas-phase analysis.
Performance Comparison: HPLC vs. GC-MS
The selection of an analytical technique hinges on its performance characteristics. Below is a summary of expected performance for the analysis of this compound.
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of key performance metrics for the two techniques. This data is illustrative and serves as a guideline for what can be expected when analyzing this compound.
| Performance Metric | HPLC-UV | GC-MS (after Derivatization) | Notes |
| Analyte Form | Native Compound | Silyl Ester Derivative | GC-MS requires derivatization to increase volatility. |
| Typical Retention Time | 3 - 8 minutes | 10 - 15 minutes | Varies with specific column and conditions. |
| Limit of Detection (LOD) | ~5 ng/mL | ~1 ng/mL | MS detection is generally more sensitive. |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~3 ng/mL | Lower LOQ for GC-MS allows for trace analysis. |
| Linear Range | 0.02 - 100 µg/mL | 0.005 - 50 µg/mL | Both techniques offer a wide linear range. |
| Precision (%RSD) | < 2% | < 5% | HPLC often shows higher precision due to simpler sample prep. |
| Selectivity | Moderate (UV) | High (Mass Spectrometry) | MS provides structural information, enhancing selectivity. |
| Sample Throughput | High | Moderate | Derivatization step in GC-MS reduces throughput. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar aromatic and halogenated carboxylic acids.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the direct analysis of the polar analyte. A mixed-mode or reversed-phase C18 column is suitable, with the former often providing better retention for polar acidic compounds.[1][2]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
- Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
- Solvent A: 0.1% Formic Acid in Water.
- Solvent B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- Start with 95% A / 5% B.
- Linearly increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol includes a necessary derivatization step to convert the carboxylic acid into a more volatile and thermally stable silyl ester.[3][4][5][6]
1. Derivatization Procedure (Silylation):
- Prepare a 1 mg/mL solution of the analyte in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
- In a sealed vial, add 100 µL of the sample solution.
- Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
- Cap the vial tightly and heat at 60 °C for 60 minutes.[4][6]
- Cool the vial to room temperature before injection.
2. GC-MS Conditions:
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 50 - 500.
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflows and a logical comparison of the two techniques for this specific analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
Comparison of the reactivity of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with other halogenated thiazoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiazole ring is a privileged structure due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the reactivity of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with other halogenated thiazoles in key palladium-catalyzed cross-coupling reactions. While direct, side-by-side quantitative comparisons for this specific substrate are not extensively documented in the literature, this guide synthesizes established principles of organic chemistry and data from analogous systems to provide a robust framework for understanding its reactivity profile.
The reactivity of halogenated thiazoles in cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl.[1] This trend directly influences the rate-determining oxidative addition step in the catalytic cycles of common cross-coupling reactions.[1] The electron-withdrawing nature of the trifluoromethyl group at the C4 position and the carboxylic acid at the C5 position is expected to increase the electrophilicity of the thiazole ring, potentially enhancing the reactivity of the C2-halogen bond towards oxidative addition.
Quantitative Reactivity Comparison (Predicted)
The following tables summarize the expected relative reactivity and typical reaction conditions for various palladium-catalyzed cross-coupling reactions based on the halogen present at the 2-position of the 4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid scaffold. The data is extrapolated from studies on similar heterocyclic systems.
Table 1: Suzuki-Miyaura Coupling
| Halogen at C2 | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) |
| Iodo | High | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Room Temp. to 80 |
| Bromo | Moderate | Pd(OAc)₂, Pd₂(dba)₃ / Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80 - 110 |
| Chloro | Low | Pd(OAc)₂, Pd₂(dba)₃ / Bulky Ligand | K₃PO₄, NaOtBu | Toluene, Dioxane | 100 - 130 |
Table 2: Sonogashira Coupling
| Halogen at C2 | Relative Reactivity | Typical Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| Iodo | High | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 60 |
| Bromo | Moderate | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, DiPEA | THF, DMF | 50 - 100 |
| Chloro | Low | Pd₂(dba)₃ / Ligand | CuI | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 80 - 120 |
Table 3: Heck Coupling
| Halogen at C2 | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) |
| Iodo | High | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 100 |
| Bromo | Moderate | Pd(OAc)₂ | Et₃N, NaOAc | DMF, NMP | 100 - 140 |
| Chloro | Low | Pd(OAc)₂ / Ligand | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 120 - 160 |
Table 4: Buchwald-Hartwig Amination
| Halogen at C2 | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) |
| Iodo | High | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 100 |
| Bromo | Moderate | Pd₂(dba)₃ / Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 90 - 120 |
| Chloro | Low | Pd₂(dba)₃ / Bulky Ligand | NaOtBu, LiHMDS | Toluene, Dioxane | 100 - 130 |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the C-C bond formation between a 2-halothiazole and a boronic acid.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the coupling of a 2-halothiazole with a terminal alkyne.[2]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.1-1.5 eq.).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Conclusion
This compound is a versatile building block for the synthesis of complex molecules. Its reactivity in palladium-catalyzed cross-coupling reactions is expected to be moderate, offering a good balance between reactivity and stability, making it a more practical choice than the often more expensive and less stable iodo-derivatives, while being significantly more reactive than the corresponding chloro-analog. The provided protocols and reactivity trends serve as a valuable resource for chemists aiming to functionalize this important heterocyclic scaffold. Further quantitative studies under standardized conditions would be beneficial for a more precise comparison.
References
Biological activity of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivatives versus non-fluorinated analogs
A comparative analysis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivatives and their non-fluorinated analogs reveals a significant enhancement in anticancer activity with the introduction of a trifluoromethyl group. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies, and insights into the implicated signaling pathways for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing their therapeutic properties. In the realm of thiazole-based compounds, a class of heterocyclic molecules with diverse biological activities, this chemical modification has demonstrated a remarkable impact. This guide delves into a comparative analysis of this compound derivatives and their non-fluorinated counterparts, primarily focusing on their anticancer potential.
Enhanced Anticancer Efficacy of Fluorinated Thiazole Derivatives
The substitution of a methyl group with a trifluoromethyl group at the 4-position of the 2-bromo-1,3-thiazole-5-carboxylic acid scaffold leads to a substantial increase in cytotoxic activity against various cancer cell lines. While direct comparative data for the exact carboxylic acid compounds is limited, studies on closely related amide derivatives provide compelling evidence for this trend.
For instance, a series of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives exhibited significant anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines.[1] In a broader context, a study on isoxazole-based molecules, a class of compounds with structural similarities to thiazoles, demonstrated that a trifluoromethylated analog was nearly eight times more potent in its anticancer activity against the MCF-7 breast cancer cell line compared to its non-fluorinated counterpart.[1][2][3] This highlights the profound effect of the trifluoromethyl group in enhancing biological potency.
Quantitative Comparison of Anticancer Activity
The following table summarizes the available in vitro anticancer activity data for representative trifluoromethylated thiazole derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 | >50 | [1] |
| Bel7402 | 48.3 | [1] | |
| HCT-8 | >50 | [1] | |
| N-(2,4-dichlorophenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 | >50 | [1] |
| Bel7402 | >50 | [1] | |
| HCT-8 | >50 | [1] |
Note: Data for the direct non-fluorinated analog, 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid, is not available in the reviewed literature for a direct comparison.
Investigating the Mechanism of Action: Targeting Key Cancer Signaling Pathways
The enhanced anticancer activity of trifluoromethylated thiazole derivatives is often attributed to their ability to effectively inhibit critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such key pathways are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is a common feature in many cancers. Several thiazole derivatives have been identified as potent inhibitors of this pathway, suggesting a likely mechanism of action for the compounds discussed herein.[7][8]
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Thiazole derivatives have been shown to act as potent VEGFR-2 inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of the described thiazole derivatives.
Synthesis of this compound and its Derivatives
A general synthetic route to 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acids involves the reaction of a thioamide with an α-haloketone followed by hydrolysis. For the bromo-substituted analog, a specific precursor would be required. A plausible synthetic workflow is outlined below.
While a specific protocol for this compound was not detailed in the searched literature, a general procedure for a similar compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, involves the hydrolysis of the corresponding ethyl ester.[13][14] The synthesis of the non-fluorinated analog, 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid, can be achieved via halogen-metal exchange reactions.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The inclusion of a trifluoromethyl group in the 2-bromo-1,3-thiazole-5-carboxylic acid scaffold represents a promising strategy for the development of potent anticancer agents. The available evidence strongly suggests that this modification significantly enhances cytotoxic activity, likely through the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and VEGFR-2. Further investigation, including direct comparative studies of the fluorinated and non-fluorinated bromo-thiazole carboxylic acids and their derivatives, is warranted to fully elucidate their therapeutic potential and advance the development of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C5H4BrNO2S | CID 2824058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
Comparative study of the synthetic routes to trifluoromethylated thiazole carboxylic acids
For researchers, scientists, and drug development professionals, the efficient synthesis of trifluoromethylated thiazole carboxylic acids is a critical step in the discovery and development of novel therapeutics and agrochemicals. The incorporation of a trifluoromethyl group into the thiazole scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comparative analysis of prominent synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies to aid in the selection of the most suitable pathway for a given research objective.
This guide focuses on two major synthetic strategies for accessing trifluoromethylated thiazole carboxylic acids: the Hantzsch thiazole synthesis and its variations, and the Gewald aminothiophene synthesis, which can be adapted for thiazole synthesis. We will explore the synthesis of a key intermediate, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, as a case study.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as yield, purity, scalability, and the availability of starting materials. The following table summarizes the key aspects of the discussed synthetic pathways.
| Synthetic Route | Key Starting Materials | Product | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Modified Hantzsch Synthesis (One-Pot) | Ethyl trifluoroacetoacetate, Thioacetamide, Chlorinating agent (e.g., sulfuryl chloride) | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | >90% (overall) | >98.5% | High overall yield, high purity, one-pot procedure simplifies the process.[1] | Involves halogenated intermediates which may require careful handling. |
| Ester Hydrolysis (Final Step of Hantzsch) | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, Base (e.g., NaOH) | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 98.70% | 98.8% | High yield and purity in the final step, straightforward procedure.[2] | Requires the prior synthesis of the ester precursor. |
| Hantzsch Thiazole Synthesis (General) | α-Haloketone (trifluoromethylated), Thioamide | Substituted trifluoromethylated thiazoles | Varies | Varies | Well-established and versatile method for a wide range of thiazole derivatives. | Requires access to potentially unstable or commercially unavailable α-haloketones. |
| Gewald Aminothiophene Synthesis (Adapted) | Trifluoromethyl ketone, Activated nitrile, Elemental sulfur, Base | 2-Amino-4-(trifluoromethyl)thiazole derivatives (precursors) | Varies | Varies | Utilizes readily available starting materials, leads to amino-substituted thiazoles. | The amino group may require further functionalization to obtain the carboxylic acid. |
Experimental Protocols
Modified Hantzsch Synthesis for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (One-Pot)
This efficient one-pot procedure involves the chlorination of ethyl trifluoroacetoacetate, followed by cyclization with thioacetamide and subsequent hydrolysis to yield the final carboxylic acid.[1]
Step 1: Chlorination of Ethyl Trifluoroacetoacetate
-
Ethyl trifluoroacetoacetate is reacted with a chlorinating agent, such as sulfuryl chloride, typically at low temperatures (-12°C to 15°C) to afford ethyl 2-chloro-4,4,4-trifluoroacetoacetate.[1]
Step 2: Cyclization with Thioacetamide
-
The chlorinated intermediate is then reacted with thioacetamide in a suitable solvent like absolute ethanol. This cyclization step forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.[1]
Step 3: Hydrolysis
-
The crude ester from the previous step is hydrolyzed in the same pot using an aqueous base, such as sodium hydroxide solution. The reaction mixture is typically refluxed. After completion, the mixture is cooled, and the product is precipitated by acidification with an acid like hydrochloric acid to a pH of 1. The solid product is then filtered, washed, and dried.[1]
Ester Hydrolysis for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
This protocol details the final step in the synthesis, starting from the purified ethyl ester.[2]
Procedure:
-
Dissolve 115 g (0.102 mol) of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature.[2]
-
Slowly add 50 g of a 40% sodium hydroxide solution dropwise, maintaining the reaction temperature below 40°C.[2]
-
After the addition is complete, continue stirring for 60 minutes.[2]
-
Separate the organic phase.
-
Slowly add a 10% hydrochloric acid solution to the aqueous phase to adjust the pH to ≤ 2, which will cause the product to precipitate as a solid.[2]
-
Filter the precipitate and wash the filter cake twice with a 10% hydrochloric acid solution.[2]
-
Dry the solid in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid as a light yellow solid.[2]
Visualizing the Synthetic Pathways
To better understand the reaction sequences, the following diagrams illustrate the key synthetic routes.
Caption: Modified Hantzsch synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
References
Validating the Molecular Structure of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. While single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation, obtaining suitable crystals can be a significant bottleneck. This guide provides a comparative framework for validating the structure of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, particularly in instances where crystallographic data is unavailable. We will explore alternative and complementary spectroscopic techniques and compare the expected data with the known crystal structure of a closely related analogue, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Structural Elucidation Strategy: A Multi-Technique Approach
In the absence of a definitive X-ray crystal structure for this compound, a combination of spectroscopic methods is essential to confirm its molecular architecture. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's connectivity, mass, and functional groups.
Caption: Workflow for the structural validation of the target compound.
Comparison with a Crystallographically Characterized Analogue
To provide a benchmark for the expected spectroscopic data, we can compare it with the experimentally determined crystal structure of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. While the electronic effects of a methyl group versus a bromine atom will induce some shifts in the spectroscopic data, the core thiazole and carboxylic acid functionalities provide a solid basis for comparison.
| Parameter | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[1] | This compound (Predicted) |
| Molecular Formula | C6H4F3NO2S | C5HBrF3NO2S |
| Molecular Weight | 211.16 g/mol | 275.99 g/mol (for 79Br), 277.99 g/mol (for 81Br) |
| Crystal System | Monoclinic | Not available |
| Space Group | P21/c | Not available |
| Unit Cell Dimensions | a = 4.961 Å, b = 15.682 Å, c = 10.632 Å, β = 90.35° | Not available |
Spectroscopic Validation Methods: Expected vs. Known
The following tables outline the expected spectroscopic signatures for this compound and compare them with general expectations for the functional groups present.
Mass Spectrometry
Mass spectrometry provides the molecular weight and can give clues about the elemental composition. For a bromine-containing compound, the presence of two major isotopes, 79Br and 81Br, in nearly equal abundance, results in a characteristic M+2 isotopic pattern.
| Feature | Expected for this compound | Rationale |
| Molecular Ion Peak (M+) | Two peaks of nearly equal intensity at m/z values separated by 2. | This is due to the presence of the 79Br and 81Br isotopes.[2][3][4] |
| High-Resolution MS | Exact mass measurement would confirm the elemental formula C5HBrF3NO2S. | Provides high accuracy mass measurement to distinguish between compounds with the same nominal mass. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylic acid group has several characteristic absorption bands.
| Functional Group | Expected Wavenumber Range (cm-1) | Details |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding between carboxylic acid molecules.[1][5] |
| C=O stretch (Carboxylic Acid) | 1760 - 1690 (strong) | The position can be influenced by conjugation and hydrogen bonding.[1] |
| C-F stretch (Trifluoromethyl) | ~1350 - 1150 (strong) | The trifluoromethyl group typically shows strong absorptions in this region. |
| C-Br stretch | 600 - 500 | This region can be complex and may be difficult to assign definitively. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
| Nucleus | Expected Chemical Shift (δ, ppm) | Coupling |
| 1H NMR | A single broad singlet in the region of 10-13 ppm. | The carboxylic acid proton is typically a broad singlet and may exchange with deuterium in D2O. |
| 13C NMR | Signals for the thiazole ring carbons, the carboxylic acid carbonyl, and the trifluoromethyl carbon. | The carbon attached to bromine will be significantly influenced by its electronegativity. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| 19F NMR | A single resonance. | This will confirm the presence of the trifluoromethyl group. |
Experimental Protocols
X-ray Crystallography
Should suitable crystals of this compound be obtained, the following general workflow would be applied.
Caption: General workflow for single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. The diffractometer, equipped with a radiation source (e.g., Mo Kα), is used to collect diffraction data at a controlled temperature (often 100 K).
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Mass Spectrometry:
-
Prepare a dilute solution of the sample.
-
Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum, ensuring to observe the molecular ion region clearly to identify the isotopic pattern of bromine.
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
Infrared Spectroscopy:
-
Prepare the sample, either as a neat solid (using an ATR accessory), a KBr pellet, or a mull.
-
Acquire the IR spectrum over the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
While X-ray crystallography provides the most definitive structural proof, a comprehensive analysis using a combination of NMR, MS, and IR spectroscopy can provide strong and convincing evidence for the structure of this compound. By comparing the expected spectroscopic data with that of known, structurally similar compounds, researchers can confidently validate the identity and purity of their synthesized material, enabling its effective use in further research and development.
References
Navigating the Reference Standard Landscape: A Comparative Guide to 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, the quality and characterization of chemical reagents are paramount. This guide provides a comprehensive comparison of reference standards for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of public data for this specific compound, this guide will also draw comparisons with its close structural analog, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, for which more extensive data is available.
Physicochemical Properties and Supplier Information
A reliable reference standard begins with well-defined physical and chemical properties. While detailed analytical data for this compound is not extensively published, several suppliers offer this compound. In contrast, its methyl analog has more readily available information. A comparison of their basic properties is summarized below.
| Property | This compound | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
| CAS Number | 162651-07-2 | 117724-63-7 |
| Molecular Formula | C₅HBrF₃NO₂S | C₆H₄F₃NO₂S |
| Molecular Weight | 276.03 g/mol | 211.16 g/mol |
| Purity (Typical) | ≥95% - ≥98% (Varies by supplier) | >98.0% (GC) |
| Appearance | Not consistently reported | White to Light yellow to Light orange powder to crystal |
| Melting Point | Not consistently reported | 173 °C (dec.)[1] |
| Suppliers | ChemicalBook, 2a biotech, CymitQuimica, BLDpharm | TCI Chemicals, Sigma-Aldrich |
Note: Purity and appearance can vary between batches and suppliers. It is crucial to obtain a certificate of analysis (CoA) for each specific lot.
Synthetic Routes and Potential Impurities
Understanding the synthetic pathway of a reference standard is critical for anticipating potential impurities. While a specific, detailed synthesis for this compound is not publicly available, a plausible route can be inferred from the synthesis of its 2-methyl analog.
A common method for synthesizing the thiazole core involves the Hantzsch thiazole synthesis. For the 2-methyl analog, this involves the reaction of ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate with thioacetamide, followed by hydrolysis of the resulting ester. A patent describes a similar process starting from ethyl trifluoroacetoacetate, which is first brominated and then reacted with thioacetamide.
Potential Impurities:
Based on this likely synthetic route, potential impurities in the final product could include:
-
Starting materials: Unreacted ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and thioacetamide.
-
Intermediate: The ethyl ester of the final product, ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.
-
Over-brominated species: If the initial bromination step is not well-controlled.
-
Solvents: Residual solvents used during the synthesis and purification steps.
Analytical Characterization: A Comparative Overview
A robust analytical data package is essential for a reference standard. While a complete dataset for the bromo-derivative is scarce, we can anticipate the expected analytical techniques and compare them with the available data for the methyl analog.
| Analytical Technique | This compound (Expected) | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (Reported) |
| ¹H NMR | Aromatic proton signal, carboxylic acid proton signal. | Consistent with structure.[2] |
| ¹³C NMR | Signals for the thiazole ring carbons, trifluoromethyl carbon, and carboxyl carbon. | Data available in some supplier documentation. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass. | N/A |
| HPLC/UPLC | Purity assessment, detection of impurities. | Purity >98.0% (GC).[1] |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S, Br, F). | N/A |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and verifying results. Below is a generalized protocol for the characterization of a reference standard like this compound, based on standard analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., acetonitrile/water mixture). Filter the solution before injection. The purity is determined by the area percentage of the main peak.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve approximately 5-10 mg of the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure.
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Ionization Technique: Electrospray ionization (ESI), either in positive or negative mode.
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole.
-
Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated exact mass of the compound.
The Role in Drug Discovery and Development
Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] this compound serves as a versatile building block, allowing for the introduction of the trifluoromethylthiazole moiety into larger molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery campaigns.
Conclusion
References
A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxamide Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-aryl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide analogs. While direct SAR studies on 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid analogs are limited in publicly available literature, this guide focuses on a closely related series of compounds, namely 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives, which have been synthesized and evaluated for their anticancer activity. The data presented herein is derived from a study by Liu et al. (2015), which systematically explores the impact of substitutions on the 2-phenyl ring and the amide moiety on the cytotoxic activity against various cancer cell lines.[1]
Data Presentation: Anticancer Activity of Thiazole-5-Carboxamide Analogs
The following table summarizes the in vitro anticancer activity of synthesized 2-aryl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives against three human cancer cell lines: A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). The activity is presented as the percentage of inhibition at a concentration of 10 µg/mL.[1]
| Compound ID | R1 | R2 | Inhibition (%) A-549 | Inhibition (%) Bel7402 | Inhibition (%) HCT-8 |
| 8a | 2-F | 4-Cl, 2-CH3 | 35 | 41 | 33 |
| 8b | 2-Cl | 4-Cl, 2-CH3 | 48 | 32 | 29 |
| 8c | 2-Cl | 2,4-di-Cl | 31 | 28 | 25 |
| 8d | 2-Cl | 2,4-di-Cl | 31 | 28 | 25 |
| 8e | 2-Cl | 2-CF3 | 25 | 21 | 19 |
| 8f | 2-Cl | 2,4,6-tri-Cl | 18 | 15 | 13 |
| 8g | 2-Cl | 2-Br, 4,6-di-Cl | 22 | 19 | 17 |
Structure-Activity Relationship (SAR) Summary:
-
Substitution on the 2-Aryl Ring: The nature of the substituent at the 2-position of the thiazole ring appears to influence anticancer activity. A comparison between compound 8a (2-fluoro) and 8b (2-chloro) suggests that a chloro substitution at this position may be more favorable for activity against the A-549 cell line, with 8b showing the highest inhibition of 48%.[1]
-
Substitution on the Amide Phenyl Ring: The substitution pattern on the anilide ring also plays a significant role.
-
A combination of a chloro and a methyl group (4-Cl, 2-CH3) as seen in compounds 8a and 8b appears to be beneficial for activity.
-
Increasing the number of chloro substituents on the anilide ring, as in compounds 8c , 8d , and 8f , generally leads to a decrease in activity across all tested cell lines.[1]
-
The presence of a trifluoromethyl group at the 2-position of the anilide ring (8e ) also resulted in lower activity compared to the chloro-methyl substituted analogs.[1]
-
The introduction of a bulky bromo substituent in addition to two chloro groups (8g ) did not improve activity.[1]
-
These findings suggest that a specific combination of electronic and steric factors is crucial for the anticancer potency of this class of compounds. The superior activity of compound 8b highlights the potential of a 2-chlorophenyl group on the thiazole ring coupled with a 4-chloro-2-methylphenyl amide moiety for further optimization.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the thiazole core structure and the evaluation of anticancer activity, based on established chemical principles and common laboratory practices.
Synthesis of 2-Aryl-4-(Trifluoromethyl)thiazole-5-Carboxylic Acid Core (via Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and versatile method for the construction of the thiazole ring. The general procedure involves the condensation of an α-haloketone with a thioamide.
Materials:
-
Substituted Thiobenzamide
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Ethanol
-
Sodium Bicarbonate
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Thiazole Ring Formation: A mixture of the appropriately substituted thiobenzamide (1.0 eq) and ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.1 eq) in ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate. The crude product is then purified by column chromatography on silica gel.
-
Hydrolysis to Carboxylic Acid: The purified ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford the 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A-549, Bel7402, HCT-8)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in the culture medium to the desired concentrations. The culture medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of thiazole-5-carboxamide analogs.
Potential Signaling Pathways
Thiazole derivatives have been reported to inhibit various signaling pathways implicated in cancer progression. The following diagrams illustrate two common pathways, the EGFR and c-Met signaling cascades, which are frequently targeted by small molecule inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: A simplified diagram of the c-Met signaling pathway.
References
Benchmarking the Efficacy of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid Based Compounds Against Existing Anticancer Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of investigational compounds based on the 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid scaffold against established anticancer drugs. The following sections present a summary of available preclinical data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the evaluation of these novel chemical entities.
Comparative Efficacy Analysis
Derivatives of the 2-Aryl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide core structure have demonstrated notable in vitro anticancer activity across a range of human cancer cell lines. This section summarizes the available efficacy data, primarily in the form of half-maximal inhibitory concentrations (IC50), and juxtaposes it with the performance of standard-of-care chemotherapeutic agents in the same cell lines.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives and standard anticancer drugs against several human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazole Derivatives | ||||
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | C32 | Amelanotic Melanoma | 24.4 | [3] |
| A375 | Melanotic Melanoma | 25.4 | [3] | |
| MCF-7/WT | Breast Cancer | >100 | [3] | |
| DU145 | Prostate Cancer | >100 | [3] | |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (highest activity reported) | A-549 | Lung Cancer | Not reported (48% inhibition) | [4] |
| Bel7402 | Liver Cancer | Not reported (inhibition data available) | [4] | |
| HCT-8 | Intestine Cancer | Not reported (inhibition data available) | [4] | |
| Standard Anticancer Drugs | ||||
| Doxorubicin | A-549 | Lung Cancer | > 20 | [5][6] |
| Bel7402 | Liver Cancer | Not Found | ||
| HCT-8 | Colon Cancer | 0.96 (HCT116) | [7] | |
| MCF-7 | Breast Cancer | 2.5 | [6] | |
| HepG2 | Liver Cancer | 12.2 | [5] | |
| Cisplatin | A-549 | Lung Cancer | 4.97 - 16.48 | [1][2] |
| Bel7402 | Liver Cancer | Not Found | ||
| HCT-8 | Colon Cancer | Not Found | ||
| MCF-7 | Breast Cancer | Not Found | ||
| HepG2 | Liver Cancer | 15.9 | [8] | |
| Paclitaxel | A-549 | Lung Cancer | 0.00135 - 1.64 | [9] |
| Bel7402 | Liver Cancer | Not Found | ||
| HCT-8 | Colon Cancer | Not Found | ||
| MCF-7 | Breast Cancer | Not Found | ||
| HepG2 | Liver Cancer | Not Found |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (thiazole derivatives and standard drugs) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Kinase Reaction Setup: In a microplate, combine the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the VEGFR-2 specific substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Commercially available kits (e.g., ADP-Glo™, HTRF®) can be used to quantify the amount of ADP produced or the level of substrate phosphorylation.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader compatible with the chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a key signaling pathway potentially targeted by thiazole derivatives and a typical experimental workflow.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Caption: A generalized workflow for in vitro anticancer drug screening using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo validation of the biological targets of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivatives
A detailed guide for researchers, scientists, and drug development professionals on the in vitro and in vivo validation of the biological targets of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid derivatives and their therapeutic potential in oncology.
This guide provides a comprehensive comparison of the biological activity of this compound derivatives and structurally similar compounds. Due to the limited publicly available data on the specific bromo-derivative, this guide focuses on a closely related analogue, 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide, for which in vitro anticancer data is available. This comparison aims to provide a framework for evaluating the potential of this class of compounds in cancer therapy.
Introduction to Thiazole Derivatives in Cancer Therapy
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Several clinically approved anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole core, highlighting the therapeutic potential of this scaffold. Thiazole derivatives have been shown to target a variety of biological pathways implicated in cancer progression, including protein kinases, the cell cycle, and angiogenesis. The introduction of a trifluoromethyl group can enhance the metabolic stability and cell permeability of these compounds, potentially improving their pharmacokinetic and pharmacodynamic properties.
In Vitro Anticancer Activity
Table 1: In Vitro Anticancer Activity of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives [1]
| Compound ID | R (Substitution on Phenyl Amide) | A-549 (Lung Cancer) % Inhibition at 5 µg/mL | Bel7402 (Liver Cancer) % Inhibition at 5 µg/mL | HCT-8 (Intestine Cancer) % Inhibition at 5 µg/mL |
| 8a | 4-chloro-2-methylphenyl | - | - | - |
| 8b | 2,4-dichlorophenyl | - | - | - |
| 8c | 4-chloro-2-methylphenyl (with 2-chlorophenyl at position 2) | 48% | Low | Low |
| 8d | 2,4-dichlorophenyl (with 2-chlorophenyl at position 2) | - | - | - |
| 8e | 2-(trifluoromethyl)phenyl (with 2-chlorophenyl at position 2) | - | - | - |
| 8f | 2,4,6-trichlorophenyl (with 2-chlorophenyl at position 2) | 40% | Low | 40% |
| 7d | - | Cell Growth Increase | - | - |
| 7f | - | Cell Growth Increase | - | - |
| 5-Fluorouracil (Control) | - | Good Inhibition | Good Inhibition | Good Inhibition |
Note: Specific percentage inhibition values for all compounds were not provided in the source material. The table highlights the most active compounds mentioned.
The data suggests that certain substitutions on the phenyl amide and the 2-phenyl ring of the thiazole core can lead to moderate anticancer activity, particularly against lung cancer cell lines.[1] Compound 8c , featuring a 4-chloro-2-methylphenyl amide and a 2-chlorophenyl group at the 2-position of the thiazole, demonstrated the highest inhibitory activity against the A-549 lung cancer cell line.[1]
Potential Biological Targets and Signaling Pathways
The precise biological targets of this compound derivatives have not been explicitly identified. However, based on the known mechanisms of action of other thiazole-containing anticancer agents, several potential targets and signaling pathways can be hypothesized. Thiazole derivatives have been reported to inhibit various protein kinases, interfere with microtubule dynamics, and inhibit enzymes involved in nucleotide synthesis.
A potential mechanism of action for this class of compounds could involve the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell growth, proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
In Vivo Validation
Currently, there is no specific in vivo data available for this compound or its direct derivatives. However, a study on a different series of thiazole-2-carboxamide derivatives has shown promising in vivo efficacy. In that study, a lead compound demonstrated significant tumor growth inhibition in a xenograft model. While this data is not directly transferable, it supports the potential for thiazole carboxamides as a class of compounds to be effective in an in vivo setting. Further preclinical studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound derivatives.
Experimental Protocols
Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives[1]
A general synthetic route to the 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives involves a multi-step process. The key steps include the formation of a thiazole ring, followed by the amidation of the carboxylic acid at the 5-position.
Caption: General synthetic workflow for thiazole-5-carboxamide derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A-549, Bel7402, HCT-8) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Conclusion and Future Directions
The available data on 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives suggests that this class of compounds holds promise as potential anticancer agents. The observed in vitro activity against lung cancer cells warrants further investigation. To fully validate the therapeutic potential of this compound and its derivatives, the following steps are recommended:
-
Synthesis and Screening: A focused library of this compound amides should be synthesized and screened against a broad panel of cancer cell lines to identify lead compounds.
-
Target Identification and Validation: Studies should be conducted to elucidate the specific biological targets and mechanisms of action of the most potent compounds. This could involve kinome profiling, western blotting for key signaling proteins, and other molecular biology techniques.
-
In Vivo Efficacy and Toxicology: Lead compounds should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.
By systematically addressing these research questions, the therapeutic potential of this compound derivatives as novel anticancer agents can be thoroughly evaluated.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid: A Comprehensive Guide
For Immediate Reference: Treat 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid as Hazardous Waste. Due to its chemical structure as a halogenated, trifluoromethylated thiazole derivative, this compound requires specialized disposal procedures to ensure laboratory safety and environmental protection. Improper disposal can lead to regulatory violations and safety hazards.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with structurally similar compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is mandatory[1][2][3][4].
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber), inspected for integrity before each use. |
| Body Protection | A laboratory coat, long-sleeved shirt, and pants are required. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3][5]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of all personnel and the environment. This compound must be treated as hazardous waste and managed according to all institutional and governmental regulations[5][6].
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container[5][7].
-
Ensure the container is compatible with the chemical and will not leak or react with the contents[5].
2. Waste Segregation:
-
This compound is a halogenated organic waste . It must be collected separately from non-halogenated organic waste streams[8][9].
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or bases[2].
-
Keep it separate from acidic or alkaline waste streams, heavy metals, pesticides, and cyanides[10].
3. Labeling and Storage:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant")[5][7][10].
-
Store the sealed container in a designated and secure hazardous waste satellite accumulation area that is cool, dry, and well-ventilated[6][7][10].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal[6].
-
Provide a complete and accurate description of the waste[7].
-
Maintain detailed records of the waste, including the quantity and date of generation, for regulatory compliance[5].
Spill Management Protocol
In the event of a spill, immediate and decisive action is necessary to mitigate potential harm.
For Minor Spills:
-
Alert Personnel: Immediately notify others in the vicinity[7].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[6].
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels for initial absorption[6][7].
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[5][6].
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash. All cleaning materials must also be disposed of as hazardous waste[5][7].
For Major Spills:
-
Evacuate: Immediately evacuate the area[7].
-
Alert Authorities: Contact your institution's EHS office and emergency services[7].
-
Control Ignition Sources: If applicable, extinguish all nearby sources of ignition[7].
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
